Quinoxalin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501256, DTXSID40901663 | |
| Record name | Quinoxalin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-99-4 | |
| Record name | Quinoxalin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Quinoxalinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quinoxalin-5-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxalin-5-ol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the basic properties, structure, and relevant experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
Core Properties and Structure
This compound, with the chemical formula C₈H₆N₂O, is a derivative of quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring. The presence of the hydroxyl group at the 5-position significantly influences its chemical and physical properties.
Basic Properties
A summary of the fundamental properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF, with limited solubility in water. | General knowledge based on similar structures[2] |
Molecular Structure
The structure of this compound consists of a planar quinoxaline core with a hydroxyl group attached to the C5 position of the benzene ring. This structure allows for tautomerism, where the compound can exist in both the phenol (this compound) and keto (quinoxalin-5(1H)-one) forms. The equilibrium between these two forms can be influenced by the solvent and pH.
The presence of nitrogen atoms in the pyrazine ring and the hydroxyl group makes this compound capable of participating in hydrogen bonding, which affects its solubility and intermolecular interactions.
Experimental Protocols
Synthesis of Quinoxaline Derivatives (General Protocol)
Methodology:
-
Reaction Setup: An appropriate o-phenylenediamine derivative and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time, or a catalyst may be employed to facilitate the reaction at lower temperatures.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the crude product may precipitate out of solution. The solid can then be collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure quinoxaline derivative.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available, providing information about the functional groups present in the molecule.[1] The spectrum is expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.
-
C=N and C=C stretching: Aromatic ring and pyrazine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-O stretching: The C-O stretching of the phenol group will likely be observed in the 1200-1300 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not provided in the search results, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be inferred from the analysis of similar quinoxaline derivatives.
-
¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton of the hydroxyl group will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the aromatic rings will resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C5) is expected to be significantly deshielded.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substituents and the solvent.
Biological Activity
Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities. Studies have demonstrated their potential as:
-
Anticancer Agents: Various quinoxaline derivatives have shown cytotoxic effects against a range of human cancer cell lines.[3] Some have been investigated as inhibitors of specific enzymes involved in cancer progression, such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4]
-
Antimicrobial Agents: The quinoxaline scaffold is a key component in several antibiotics.[5] Numerous synthetic derivatives have been reported to exhibit significant antibacterial and antifungal activities.[6][7][8][9][10]
-
Enzyme Inhibitors: Beyond cancer-related enzymes, quinoxaline derivatives have also been explored as inhibitors of other enzymes, such as monoamine oxidase (MAO).[11]
It is important to note that while the general class of quinoxalines shows diverse biological activities, specific studies on the biological effects of this compound are limited in the provided search results. Further research is needed to fully elucidate its pharmacological profile.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical scaffold that continues to be of great interest to the scientific community. This technical guide has provided a comprehensive overview of its fundamental properties, structure, and general experimental protocols. While specific experimental data for this compound remains somewhat limited in the public domain, the information presented here, based on its structural similarity to other well-characterized quinoxaline derivatives, offers a solid foundation for researchers and drug development professionals working with this promising molecule. Further investigation into its specific physical, chemical, and biological properties is warranted to unlock its full potential in various scientific applications.
References
- 1. 5-Quinoxalinol | C8H6N2O | CID 135690274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoxaline - Wikipedia [en.wikipedia.org]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Historical Synthesis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their wide-ranging pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have cemented their importance in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the foundational, historical methods for synthesizing the quinoxaline scaffold, offering detailed experimental protocols, comparative data, and mechanistic insights to inform contemporary research and development.
The Cornerstone of Quinoxaline Synthesis: The Körner-Hinsberg Reaction
The most traditional and enduring method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. Independently reported by Wilhelm Körner and Oscar Hinsberg in 1884, this acid- or base-catalyzed cyclocondensation remains a fundamental approach in heterocyclic chemistry.[1][2]
The reaction is prized for its simplicity and generally good yields. The mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl group of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.
// Reactants OPD [label=<
o-Phenylenediamine
]; Dicarbonyl [label=<
1,2-Dicarbonyl Compound
];
// Intermediates Intermediate1 [label=<
Addition Intermediate
]; Intermediate2 [label=<
Cyclized Intermediate
];
// Product Quinoxaline [label=<
Quinoxaline Derivative
];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0];
// Edges {rank=same; OPD; Dicarbonyl} OPD -> inv1 [arrowhead=none]; Dicarbonyl -> inv1 [arrowhead=none]; inv1 -> Intermediate1 [label="+ H+ (catalyst)"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Quinoxaline [label="- 2H2O"]; } caption: "Mechanism of the Körner-Hinsberg Reaction."
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a classic example of the Körner-Hinsberg reaction.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.
Quantitative Data for Körner-Hinsberg Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various quinoxaline derivatives via the Körner-Hinsberg method and its modern variations.
| 1,2-Diamine | 1,2-Dicarbonyl | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Glacial Acetic Acid/Ethanol | Reflux | 2-4 h | ~95 | [3] |
| o-Phenylenediamine | Benzil | Glycerol/Water | 90 | 4-6 min | 85-91 | [2] |
| o-Phenylenediamine | Benzil | Bentonite K-10/Ethanol | RT | 20 min | 95 | [4] |
| 4,5-Dimethyl-o-phenylenediamine | Benzil | Ethanol | RT | 30 min | 98 | |
| o-Phenylenediamine | Biacetyl | Ethanol | RT | 2 h | 92 | |
| o-Phenylenediamine | Acenaphthenequinone | Ethanol | RT | 2 h | 96 |
Synthesis from α-Haloketones
A significant historical modification of the classical approach involves the reaction of o-phenylenediamines with α-haloketones, such as phenacyl bromides. This method provides a versatile route to 2-substituted or 2,3-disubstituted quinoxalines and proceeds through a condensation-oxidation sequence.[5]
The reaction mechanism is thought to involve an initial SN2 reaction, followed by cyclization and subsequent oxidation to the aromatic quinoxaline.
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylquinoxaline
This protocol describes a catalyst-free synthesis of 2-phenylquinoxaline from o-phenylenediamine and phenacyl bromide in an environmentally friendly solvent.[1]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Ethanol (as solvent)
Procedure:
-
Combine o-phenylenediamine and phenacyl bromide in ethanol in a round-bottom flask.
-
Reflux the reaction mixture. The reaction time will vary depending on the specific substrates, but is typically in the range of 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired quinoxaline derivative.
Quantitative Data for Synthesis from α-Haloketones
| 1,2-Diamine | α-Haloketone | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Phenacyl bromide | None/Ethanol | Reflux | - | 70-85 | [1] |
| Substituted o-phenylenediamines | Substituted phenacyl bromides | None/Water | 80 | - | Moderate to High | [1] |
| o-Phenylenediamine | Various α-bromoketones | HClO₄·SiO₂ | - | - | Excellent | [6] |
The Beirut Reaction: A Pathway to Quinoxaline-1,4-Dioxides
Discovered by Haddadin and Issidorides in 1965, the Beirut reaction is a cycloaddition reaction between a benzofuroxan (benzofurazan-1-oxide) and an enolate-forming species (such as β-diketones, β-ketoesters, or enamines) to produce quinoxaline-1,4-dioxides.[7][8] These N-oxide derivatives are of significant interest due to their biological activities, particularly as antibacterial and antitumor agents.
The generally accepted mechanism involves the nucleophilic addition of an enolate ion to an electrophilic nitrogen atom of the benzofuroxan, followed by ring closure and dehydration.[3]
Experimental Protocol: Synthesis of 2-Alkyl-3-methylquinoxaline-1,4-dioxides
This protocol provides a general method for the synthesis of quinoxaline-1,4-dioxides using the Beirut reaction.
Materials:
-
Substituted Benzofuroxan (1.0 mmol)
-
Appropriate β-diketone (e.g., benzylacetone) (1.1 mmol)
-
Methanol (solvent)
-
Gaseous Ammonia or Triethylamine (base/catalyst)
Procedure:
-
Dissolve the benzofuroxan and the β-diketone in methanol in a suitable reaction vessel.
-
Cool the mixture in an ice bath.
-
Bubble gaseous ammonia through the solution or add triethylamine dropwise while stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the formation of the product by TLC.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the product with cold methanol and dry. Further purification can be achieved by recrystallization.
Quantitative Data for the Beirut Reaction
| Benzofuroxan | Enolate Source | Base/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzofuroxan | Benzylacetone | NH₃ (gas)/Methanol | RT | - | Good | [3] |
| Halogenated Benzofuroxan | Phenoxyacetone | NH₃ (gas)/Methanol | RT | - | Good | [3] |
| Benzofuroxan | Dimethyl-2-oxopropyl phosphonate | Molecular Sieves 3Å/THF | 50 | - | 77 | [7] |
| Benzofuroxan | Malononitrile | - | - | - | - | [8] |
Conclusion
The historical methods for the synthesis of quinoxaline derivatives, namely the Körner-Hinsberg reaction, the reaction with α-haloketones, and the Beirut reaction, have laid a robust foundation for the development of this critical class of heterocyclic compounds. While numerous modern, often catalytic, methods have since been developed to improve yields, reduce reaction times, and enhance environmental compatibility, a thorough understanding of these classical routes is indispensable for today's researchers. These foundational reactions provide not only reliable pathways to the quinoxaline core but also the fundamental chemical logic that inspires further innovation in the field of medicinal and materials chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activities of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, making them a subject of intense research for novel therapeutic agents. While specific data on Quinoxalin-5-ol is limited in the reviewed literature, this guide provides a comprehensive overview of the broader quinoxaline class, covering their synthesis, significant biological activities such as anticancer and antimicrobial effects, detailed experimental protocols, and mechanisms of action. This document serves as a technical resource, consolidating quantitative data and procedural methodologies to aid in the research and development of new quinoxaline-based drugs.
Introduction to the Quinoxaline Scaffold
Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant interest in pharmaceutical sciences.[1] Its structure is versatile, allowing for extensive chemical modifications that can lead to a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antimalarial properties, among others.[3] The therapeutic potential of this scaffold is highlighted by the existence of several marketed drugs that incorporate the quinoxaline moiety.[4] Although naturally occurring quinoxalines are rare, their synthesis is generally straightforward, making them attractive candidates for drug discovery programs.[1]
Synthesis of Quinoxaline Derivatives
The most prevalent and classic method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[5][6] Over the years, numerous protocols have been developed to improve efficiency, yield, and environmental friendliness, employing various catalysts and reaction conditions.[6][7]
General Synthetic Workflow: A typical synthesis involves the reaction of an o-phenylenediamine with a phenacyl bromide or a 1,2-diketone. Catalysts such as pyridine, cerium (IV) ammonium nitrate (CAN), or solid acid catalysts can be used to facilitate the reaction, often at room temperature and with high yields.[7][8]
Caption: General workflow for the synthesis of quinoxalines.
Potential Biological Activities
Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors and microbes.[4][9]
The quinoxaline scaffold is a promising platform for discovering new anticancer agents.[4] These compounds have been shown to induce apoptosis and inhibit key enzymes and pathways involved in cancer progression, such as kinase inhibition.[10][11][12]
Quantitative Data on Anticancer Activity
The anticancer efficacy of quinoxaline derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 4m | A549 (Human Lung Cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [13] |
| 4b | A549 (Human Lung Cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [13] |
Many quinoxaline derivatives exhibit significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[3] Their mechanism of action can involve compromising the structural integrity of the bacterial cell membrane.
Quantitative Data on Antibacterial Activity
The antimicrobial potential is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 5p | S. aureus | 4 | Norfloxacin | - | [14] |
| 5m | S. aureus | 4-16 | Norfloxacin | - | [14] |
| 5p | B. subtilis | 8 | Norfloxacin | - | [14] |
| 5m | B. subtilis | 8-32 | Norfloxacin | - | [14] |
| 5p | MRSA | 8 | Norfloxacin | - | [14] |
| 5m | MRSA | 8-32 | Norfloxacin | - | [14] |
| 5p | E. coli | 4 | Norfloxacin | - | [14] |
| 5m | E. coli | 4-32 | Norfloxacin | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activities of newly synthesized compounds.
This protocol describes an efficient synthesis of quinoxalines from 1,2-phenylenediamines and phenacyl bromides.[8]
-
Reaction Setup: To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in Tetrahydrofuran (THF, 2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.
-
Monitoring: Continue stirring and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[5][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for the desired exposure period (e.g., 24-72 hours).[15]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[17]
-
Solubilization: Add 100 µL of a detergent or solubilization reagent (e.g., isopropanol or a specialized detergent solution) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.
This method is widely used for the preliminary screening of antimicrobial activity.[18][19][20]
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the test bacteria over the entire agar surface to create a bacterial lawn.[21]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]
-
Sample Addition: Add a defined volume (e.g., 20-100 µL) of the test quinoxaline derivative solution into each well.[22] Include positive (known antibiotic) and negative (solvent) controls.[21]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours).[21]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antimicrobial activity.[19]
Mechanisms of Action and Experimental Workflows
Understanding the mechanism of action is critical for drug development. Quinoxaline derivatives often act by inhibiting specific molecular targets or inducing cellular pathways like apoptosis.[12] The evaluation of these compounds follows a structured workflow from synthesis to in-depth biological characterization.
Caption: General workflow for biological screening of quinoxaline derivatives.
Many quinoxaline-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. This is often achieved through the inhibition of critical cellular targets, leading to the activation of caspase cascades.[12][13]
Caption: Apoptosis induction via mitochondrial pathway by quinoxalines.
Conclusion and Future Perspectives
The quinoxaline scaffold remains a highly privileged structure in the field of drug discovery. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[9][23] Future research will likely focus on synthesizing novel derivatives with improved potency and selectivity, conducting detailed structure-activity relationship (SAR) studies, and further elucidating their mechanisms of action to develop next-generation therapeutics. The systematic approach outlined in this guide, from synthesis to comprehensive biological evaluation, provides a robust framework for advancing these promising compounds through the drug development pipeline.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acgpubs.org [acgpubs.org]
- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
- 12. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
- 18. chemistnotes.com [chemistnotes.com]
- 19. botanyjournals.com [botanyjournals.com]
- 20. Agar well diffusion: Significance and symbolism [wisdomlib.org]
- 21. hereditybio.in [hereditybio.in]
- 22. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 23. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a bicyclic heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, has solidified its position as a "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives have attracted considerable attention due to a wide and potent array of pharmacological activities.[1][2] This versatile core structure serves as an invaluable template for the design and synthesis of novel therapeutic agents aimed at a broad spectrum of diseases, including cancers and infectious diseases.[1] The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring facilitate its interaction with diverse biological targets such as enzymes, receptors, and DNA, thereby enhancing its therapeutic potential.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of quinoxaline derivatives, tailored for professionals engaged in drug discovery and development.
Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline core is a well-established area of organic chemistry, with the most prevalent method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] This foundational reaction has been refined over the years, with modern advancements focusing on greener and more efficient protocols. These include the use of various catalysts, microwave-assisted synthesis, and solvent-free conditions to enhance yields and minimize environmental impact.[1][4]
General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol outlines the conventional synthesis of 2,3-diphenylquinoxaline, a common derivative used as a building block in medicinal chemistry.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol)
-
Water
-
Standard laboratory glassware (beakers, round-bottom flask, filtration apparatus)
-
Water bath
Procedure:
-
In a beaker, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for approximately 30 minutes.[5]
-
Add water dropwise to the warm solution until a slight cloudiness persists.[5]
-
Allow the solution to cool to room temperature, which will cause the product to precipitate.
-
Collect the precipitated 2,3-diphenylquinoxaline by filtration.
-
The crude product can be further purified by recrystallization from aqueous ethanol.[6]
Biological Activities and Therapeutic Applications
Quinoxaline derivatives exhibit a remarkable diversity of biological activities, making them a focal point of research in numerous therapeutic areas.[7] Their mechanisms of action are varied and include the inhibition of kinases, induction of apoptosis, and interference with microbial processes.[8][9]
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[8] A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[10][11]
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [12] |
| Compound VIIIc | HCT-116 (Colon Carcinoma) | 2.5 | [8][10] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [8][13] |
| Compound XVa | HCT-116 (Colon Carcinoma) | 4.4 | [10][14] |
| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [10] |
| Compound VIId | HCT-116 (Colon Carcinoma) | 7.8 | [10][14] |
| Compound VIIIe | HCT-116 (Colon Carcinoma) | 8.4 | [8][10] |
| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9.0 | [8][10] |
| Compound 4m | A549 (Lung Carcinoma) | 9.32 | [14][15] |
| Compound VIIIa | HepG2 (Hepatocellular Carcinoma) | 9.8 | [8][10][14] |
| Compound 4b | A549 (Lung Carcinoma) | 11.98 | [15] |
| Compound 18 | MCF-7 (Breast Adenocarcinoma) | 22.11 | [16] |
Antimicrobial Activity
The quinoxaline scaffold is also a key component in the development of new antimicrobial agents to combat drug-resistant pathogens.[1] Derivatives of quinoxaline have shown potent activity against a range of bacteria and fungi.[17]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5p | S. aureus | 4 | |
| Compound 5p | E. coli | 4 | |
| Compound 2d | E. coli | 8 | [17] |
| Compound 3c | E. coli | 8 | [17] |
| Compound 5p | B. subtilis | 8 | |
| Compound 5p | MRSA | 8 | |
| Compound 2d | B. subtilis | 16 | [17] |
| Compound 3c | B. subtilis | 16 | [17] |
| Compound 4 | B. subtilis | 16 | [17] |
| Compound 6a | B. subtilis | 16 | [17] |
Antiviral Activity
Quinoxaline derivatives have been investigated for their potential as antiviral agents, with some showing promising activity against viruses such as Human Cytomegalovirus (HCMV).
Anti-inflammatory Activity
Certain quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Key Experimental Protocols in Quinoxaline Research
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[13][14]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and blank control (medium only). Incubate for 48-72 hours.[13][14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.[14]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of quinoxaline derivatives against bacterial strains.
Materials:
-
Bacterial strains of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoxaline derivatives
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate except the first column. Add 100 µL of the quinoxaline derivative solution (at twice the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the anti-inflammatory activity of quinoxaline derivatives.[2]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
λ-Carrageenan (1% w/v in sterile saline)
-
Quinoxaline derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.[2]
-
Grouping: Randomly divide the animals into control and treatment groups.[2]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[2]
-
Compound Administration: Administer the quinoxaline derivative or vehicle to the respective groups (e.g., intraperitoneally or orally).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.[2]
Visualizing Mechanisms and Workflows
Signaling Pathways
Many quinoxaline derivatives exert their anticancer effects by inhibiting specific tyrosine kinases. The following diagrams illustrate key signaling pathways targeted by these compounds.
Caption: VEGFR-2 signaling pathway and its inhibition by a quinoxaline-based compound.
Caption: Constitutively active FLT3-ITD signaling in AML and its inhibition.
Caption: FGFR signaling cascade and its inhibition by the quinoxaline-based drug Erdafitinib.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of quinoxaline-based therapeutic agents.
Caption: A generalized workflow for the discovery of quinoxaline-based drug candidates.
Conclusion
The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the broad range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for novel therapeutics. From potent anticancer agents that target specific signaling pathways to new classes of antimicrobials, the quinoxaline core provides a robust platform for the development of next-generation drugs. The ongoing exploration of new synthetic methodologies and a deeper understanding of the mechanisms of action of quinoxaline-based compounds will undoubtedly lead to the discovery of innovative treatments for a multitude of human diseases.
References
- 1. quantumzeitgeist.com [quantumzeitgeist.com]
- 2. benchchem.com [benchchem.com]
- 3. genemod.net [genemod.net]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Flowchart Creation [developer.mantidproject.org]
- 14. pharmafocuseurope.com [pharmafocuseurope.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Quinoxalin-5-ol: A Privileged Scaffold for the Development of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. Among these, quinoxalin-5-ol represents a key building block, offering a reactive hydroxyl group for further functionalization and the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their potential in drug discovery and development.
Synthesis and Chemical Properties of the Quinoxaline Scaffold
The quinoxaline core is most commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] This robust and versatile reaction allows for the introduction of a wide range of substituents on the pyrazine ring. The synthesis of hydroxylated quinoxalines, such as this compound, can be achieved by using appropriately substituted o-phenylenediamines.
General Synthetic Workflow:
Caption: General workflow for the synthesis of novel quinoxaline compounds.
The hydroxyl group at the 5-position of this compound offers a handle for various chemical modifications, including etherification, esterification, and nucleophilic aromatic substitution, enabling the creation of a diverse range of derivatives with tailored properties.
Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[5][6]
Table 1: Overview of Biological Activities of Quinoxaline Derivatives
| Biological Activity | Description | Key Molecular Targets (Examples) |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[7] | Tyrosine kinases (e.g., EGFR), C-MET kinase, Topoisomerase II, HDACs |
| Antimicrobial | Activity against a broad range of bacteria (Gram-positive and Gram-negative) and fungi.[8] | DNA gyrase, Topoisomerase IV |
| Antiviral | Inhibition of viral replication and activity against various viruses, including HIV and influenza.[8][9] | Reverse transcriptase, Viral proteases |
| Anti-inflammatory | Reduction of inflammation through the modulation of inflammatory pathways. | Cyclooxygenase (COX), Lipoxygenase (LOX) |
| Antiprotozoal | Activity against protozoan parasites such as Plasmodium falciparum (malaria). |
Quinoxaline Derivatives in Cancer Therapy
A significant area of research for quinoxaline derivatives is in oncology.[7] These compounds have been shown to exert their anticancer effects through multiple mechanisms of action.
Signaling Pathway: Inhibition of Tyrosine Kinases by Quinoxaline Derivatives
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline synthesis [organic-chemistry.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of Quinoxalin-5-ol and related heterocyclic compounds, with a focus on their synthesis, biological activities, and the experimental methodologies used in their evaluation. While specific data on this compound is limited in publicly available research, this guide contextualizes its potential properties within the broader family of quinoxaline derivatives.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the reaction of 2,3-diaminophenol with a glyoxal equivalent. This is followed by an oxidation step to yield the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of this compound (10)
-
Dissolve 2,3-diaminophenol (1.57 g, 12.6 mmol) in a mixture of 4 M sodium acetate (16 mL) and 2 M acetic acid (24 mL).
-
Heat the solution to 60 °C.
-
In a separate flask, dissolve sodium glyoxal bisulfite (3.5 g, 13.2 mmol) in water (90 mL) and heat to 60 °C.
-
Once both solutions reach approximately 60 °C, add the 2,3-diaminophenol solution to the sodium glyoxal bisulfite solution.
-
The reaction is complete after this addition, yielding this compound.[1]
Step 2: Synthesis of Quinoxaline-5,8-dione (11) from this compound
-
Dissolve this compound (49.5 mg, 0.34 mmol) in a mixture of acetonitrile (1 mL) and water (0.5 mL) and cool the solution in an ice bath.
-
In a separate flask, dissolve [bis(trifluoroacetoxy)iodo]benzene (PIFA, 322 mg, 0.75 mmol) in a mixture of acetonitrile (1 mL) and water (0.5 mL).
-
Add the PIFA solution dropwise to the this compound solution at 0 °C.
-
Allow the reaction mixture to stir for 4 hours.
-
Dilute the mixture with water (5 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
A modified version of this procedure has also been reported.[2]
Caption: Synthesis workflow for this compound and its oxidation to Quinoxaline-5,8-dione.
Biological Activities of Quinoxaline Derivatives
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4][5] The mechanisms of action are diverse and include the induction of apoptosis and inhibition of key signaling pathways.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| VIIIc | HCT116 (Colon) | Not Specified | 2.5 | [3] |
| MCF-7 (Breast) | Not Specified | 9.0 | [3] | |
| XVa | HCT116 (Colon) | Not Specified | 4.4 | [3] |
| MCF-7 (Breast) | Not Specified | 5.3 | [3] | |
| IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | |
| III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | |
| 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | |
| HepG2 (Liver) | EGFR / COX-2 inhibitor | 1.93 | ||
| 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | |
| HCT-116 (Colon) | EGFR / COX-2 inhibitor | 2.91 | ||
| 4m | A549 (Lung) | Apoptosis induction | 9.32 | [5] |
| 4b | A549 (Lung) | Not Specified | 11.98 | [5] |
Antimicrobial Activity
Quinoxaline derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2d | Escherichia coli | 8 | [6] |
| 3c | Escherichia coli | 8 | [6] |
| 10 | Candida albicans | 16 | [6] |
| 10 | Aspergillus flavus | 16 | [6] |
| Quinoxaline derivative | MRSA | 1-4 |
Signaling Pathways Modulated by Quinoxaline Derivatives
The anticancer and other biological effects of quinoxaline derivatives are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, research on related compounds points to several important targets.
Kinase Inhibition
A significant number of quinoxaline-based compounds have been developed as kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in diseases like cancer.[7][8]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition:
Several quinoxaline derivatives have been synthesized and identified as potent inhibitors of ASK1, a key regulator of apoptosis. For instance, a dibromo-substituted quinoxaline fragment (compound 26e) was found to be a highly effective ASK1 inhibitor with an IC50 value of 30.17 nM.[9]
Caption: Quinoxaline derivatives as inhibitors of the ASK1 signaling pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxalin-2(1H)-one derivatives have been designed as analogs of the approved anticancer drugs lenvatinib and sorafenib to act as VEGFR-2 inhibitors.[10]
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline-2(1H)-one derivatives.
Apoptosis Induction
Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells. For example, one study demonstrated that a particular quinoxaline-based derivative up-regulated pro-apoptotic proteins (p53, caspase-3, caspase-8) and down-regulated the anti-apoptotic protein Bcl-2 in prostate cancer cells, leading to cell death.[11]
Caption: Proposed mechanism of apoptosis induction by a quinoxaline derivative.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds and add them to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound and its related heterocyclic compounds represent a promising area of research for the development of new therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the extensive research on the broader quinoxaline class highlights their potential as potent anticancer and antimicrobial agents. The diverse mechanisms of action, including kinase inhibition and apoptosis induction, provide a strong rationale for further investigation. The synthetic protocols and biological evaluation methods detailed in this guide offer a framework for researchers to explore the therapeutic potential of this important class of heterocyclic compounds. Future studies focusing on the specific biological activities and signaling pathways of this compound are warranted to fully understand its therapeutic promise.
References
- 1. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products. | Semantic Scholar [semanticscholar.org]
- 7. bioengineer.org [bioengineer.org]
- 8. geneonline.com [geneonline.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxalin-5-ol: A Foundational Scaffold for the Development of Biologically Active Compounds – A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Within this chemical class, Quinoxalin-5-ol has emerged as a critical starting material and a core structural motif for the synthesis of numerous potent biological agents. While direct preliminary studies on the mechanism of action of this compound itself are not extensively documented in publicly available literature, its derivatives have been the subject of significant investigation. This technical guide provides a preliminary overview of the mechanistic insights gained from studies on key this compound derivatives, focusing on their anticancer and anti-inflammatory activities. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoxaline framework.
I. Anticancer Activity of this compound Derivatives
Derivatives of this compound have shown promising activity against various cancer cell lines. The primary mechanisms investigated involve the inhibition of crucial cellular signaling pathways and the induction of apoptosis.
Inhibition of Protein Disulfide Isomerase (PDI)
A notable derivative, 6-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound, has been investigated as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum and is overexpressed in several cancers, making it a viable therapeutic target.
Quantitative Data:
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 6-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound | PDI | U-87 MG (Glioblastoma) | Not explicitly stated for this derivative, but related compounds showed IC50 values in the low micromolar range. | [1] |
Signaling Pathway:
The inhibition of PDI disrupts protein folding, leading to endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.
Caption: Inhibition of PDI by a this compound derivative.
Inhibition of Dual-Specificity Phosphatase Cdc25B
Quinoxaline-5,8-dione, synthesized from this compound, and its derivatives have been evaluated as inhibitors of the dual-specificity phosphatase Cdc25B.[2] Cdc25B is a key regulator of the cell cycle, and its overexpression is common in many cancers.
Quantitative Data:
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Quinoxaline-5,8-dione Derivatives | Cdc25B | A549 (Lung Cancer) | Varies by derivative | [2] |
Signaling Pathway:
Inhibition of Cdc25B leads to cell cycle arrest, preventing cancer cell proliferation.
Caption: Cdc25B inhibition by a this compound derived dione.
II. Anti-inflammatory Activity of Quinoxaline Derivatives
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[3][4]
Mechanism of Action:
The anti-inflammatory effects of quinoxaline derivatives are attributed to their ability to inhibit the expression of various inflammatory modulators, including cyclooxygenase (COX) and pro-inflammatory cytokines.[4]
Signaling Pathway:
Caption: General anti-inflammatory mechanism of quinoxaline derivatives.
III. Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of this compound and for key biological assays performed on its derivatives.
Synthesis of this compound
Materials:
-
2,3-Diaminophenol
-
Sodium glyoxal bisulfite
-
Sodium acetate (4 M aqueous solution)
-
Acetic acid (2 M aqueous solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve 2,3-diaminophenol in a mixture of 4 M sodium acetate and 2 M acetic acid and heat the solution to 60 °C.[2]
-
In a separate flask, dissolve sodium glyoxal bisulfite in deionized water and heat to 60 °C.[2]
-
Add the 2,3-diaminophenol solution to the sodium glyoxal bisulfite solution while maintaining the temperature at 60 °C.[2]
-
Stir the reaction mixture at 60 °C for 1 hour.[2]
-
Cool the mixture to room temperature and adjust the pH to approximately 8 using 1 N NaOH.[2]
-
Extract the aqueous solution with ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest (e.g., A549, U-87 MG)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
In Vitro Enzyme Inhibition Assay (General Protocol)
Materials:
-
Purified target enzyme (e.g., PDI, Cdc25B)
-
Substrate for the enzyme
-
Assay buffer
-
This compound derivatives
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified enzyme in each well of a 96-well plate.
-
Add various concentrations of the test compounds to the wells.
-
Pre-incubate the enzyme with the compounds for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow:
Caption: General workflow for an in vitro enzyme inhibition assay.
IV. Conclusion and Future Directions
The preliminary studies on derivatives of this compound highlight its significance as a versatile scaffold for the design of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The inhibition of key cellular targets such as PDI and Cdc25B provides a strong rationale for the further development of quinoxaline-based compounds.
Future research should focus on a number of key areas:
-
Direct Biological Evaluation of this compound: It is imperative to conduct comprehensive in vitro and in cell-based assays to determine the intrinsic biological activity of this compound and to elucidate its specific molecular targets and mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will be essential to optimize potency, selectivity, and pharmacokinetic properties of its derivatives.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of quinoxalines, derivatives of this compound should be screened against a wider range of therapeutic targets, including those relevant to neurodegenerative and infectious diseases.
References
- 1. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives
An in-depth analysis of the cytotoxic properties of quinoxaline derivatives reveals their potential as a significant class of compounds in oncology research. While specific data on Quinoxalin-5-ol is not extensively available in the public domain, the broader class of quinoxaline compounds has been the subject of numerous exploratory studies. These investigations have demonstrated significant anticancer activity across a variety of human cancer cell lines, operating through diverse mechanisms of action.
This technical guide provides a comprehensive overview of the cytotoxic effects of various quinoxaline derivatives, with a focus on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways implicated in their activity.
The cytotoxic and growth-inhibitory effects of several quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify this activity. The data from various studies are summarized below for comparative analysis.
Table 1: Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | - | - | [1][2] |
| Quinoxaline-based | Compound III | Prostate (PC-3) | MTT | 4.11 | - | - | [1] |
| Quinoxaline-based | Compound 6k | Breast (MCF-7) | Not Specified | 6.93 ± 0.4 | Doxorubicin | 4.17 ± 0.2 | [3] |
| Quinoxaline-based | Compound 6k | Colon (HCT-116) | Not Specified | 9.46 ± 0.7 | Doxorubicin | 5.23 ± 0.3 | [3] |
| Quinoxaline-based | Compound 6k | Cervical (HeLa) | Not Specified | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 | [3] |
| C6-bromo substituted 2,3-dialkenyl quinoxaline | Compound 4m | Non-small-cell lung (A549) | Not Specified | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| C6-bromo substituted 2,3-dialkenyl quinoxaline | Compound 4b | Non-small-cell lung (A549) | Not Specified | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| N-allyl quinoxaline | Compound 8 | Lung (A549) | Not Specified | 0.86 | Sorafenib | 0.056 (EGFR) | |
| N-allyl quinoxaline | Compound 8 | Breast (MCF-7) | Not Specified | 1.06 | Sorafenib | 0.049 (VEGFR2) | [5] |
Table 2: Growth Inhibition (GI50 in µM) of Quinoxaline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| Quinoxaline derivative | Compound 3h | Leukemia (RPMI-8226) | 1.11 | [6] |
| Quinoxaline derivative | Compound 3e | (Not Specified) | 1.11 | [6] |
Note: Direct comparison of data should be approached with caution due to potential variations in experimental conditions across different studies.
Mechanisms of Action
Quinoxaline derivatives exert their cytotoxic effects through a variety of mechanisms, often involving the induction of apoptosis, inhibition of critical enzymes, and modulation of key signaling pathways essential for cancer cell survival and proliferation.[2]
-
Apoptosis Induction : Many quinoxaline compounds trigger programmed cell death. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[1]
-
Enzyme Inhibition : A significant mechanism is the inhibition of enzymes crucial for DNA replication and cell proliferation. Topoisomerase II is a key target for some quinoxaline derivatives, leading to DNA damage and subsequent apoptosis.[1][2] Additionally, inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) has been observed.[5][7]
-
Cell Cycle Arrest : The progression of the cell cycle is a common target. Some compounds have been shown to cause cell cycle arrest at the S phase or G2/M phase, preventing cancer cells from dividing.[1][7]
-
Signaling Pathway Modulation : Quinoxaline derivatives have been found to interfere with critical cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[2][8]
Experimental Protocols
Reproducibility in cytotoxicity studies relies on standardized and detailed methodologies. The following are generalized protocols for key assays used in the evaluation of quinoxaline derivatives, based on established methods.[4][9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates and microplate reader
Procedure:
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4][9]
-
Compound Treatment : Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle and blank controls.[9]
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[2]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Quinoxaline derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of the quinoxaline derivative for a specified time (e.g., 24-48 hours).
-
Cell Harvesting : Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Washing : Wash the cells twice with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[9]
-
Data Analysis : Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Cell Cycle Analysis
This assay uses a fluorescent dye (like Propidium Iodide) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Quinoxaline derivatives
-
PBS, 70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed and treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting : Harvest all cells and wash with cold PBS.
-
Fixation : Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer.
-
Data Analysis : Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity screening using the MTT assay.
Caption: Simplified signaling pathway for quinoxaline-induced apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by quinoxaline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxalinone substituted pyrrolizine (4h)-induced dual inhibition of AKT and ERK instigates apoptosis in breast and colorectal cancer by modulating mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for Quinoxalin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and materials science. The quinoxaline scaffold is a constituent of various biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of Quinoxalin-5-ol, a valuable intermediate for the development of novel therapeutic agents and functional materials. The presented methodology is based on the classical and widely adopted condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Note: While the following protocol is based on well-established and general methods for quinoxaline synthesis, a specific, detailed experimental procedure with corresponding quantitative data for the synthesis of this compound from 2,3-diaminophenol and glyoxal was not found in a comprehensive literature search. Therefore, this protocol represents a general method that may require optimization by the end-user to achieve the desired yield and purity.
Synthesis Pathway
The synthesis of this compound is achieved through the cyclocondensation of 2,3-diaminophenol with glyoxal. This reaction is a straightforward and efficient method for the formation of the quinoxaline ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-diaminophenol and glyoxal.
Materials:
-
2,3-Diaminophenol
-
Glyoxal (40% solution in water)
-
Ethanol
-
Deionized water
-
Activated carbon
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminophenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are estimated values based on general knowledge of similar reactions and should be confirmed experimentally.
| Parameter | Value |
| Starting Materials | |
| 2,3-Diaminophenol | 1.0 mmol (124.14 mg) |
| Glyoxal (40% aq. soln.) | 1.1 mmol (approx. 0.16 mL) |
| Reaction Conditions | |
| Solvent | Ethanol/Water (e.g., 4:1 v/v) |
| Temperature | Reflux (~85 °C) |
| Reaction Time | 2-4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Expected Yield | 70-90% |
| Appearance | Crystalline solid |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic protons and hydroxyl proton. |
| ¹³C NMR (DMSO-d₆) | Expected peaks for aromatic carbons. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 147.06 |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Green Synthesis of Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, has established them as privileged scaffolds in medicinal chemistry.[2][3] However, traditional methods for synthesizing these valuable compounds often rely on harsh reaction conditions, toxic organic solvents, and hazardous reagents, posing significant environmental and economic challenges.[1][2]
In alignment with the principles of green chemistry, there is a growing imperative to develop sustainable and eco-friendly synthetic methodologies.[1][2][4] This has led to the exploration of innovative techniques such as ultrasound and microwave irradiation, mechanochemistry, and the use of environmentally benign solvents like water.[1][2][4][5] These green approaches offer numerous advantages, including milder reaction conditions, significantly reduced reaction times, higher yields, and simplified work-up procedures, thereby minimizing waste and environmental impact.[6]
These application notes provide detailed protocols for three distinct and efficient green synthesis methods for quinoxaline derivatives: Ultrasound-Assisted Synthesis, Microwave-Assisted Synthesis, and Mechanochemical Synthesis. The protocols are intended to be a practical guide for researchers in academic and industrial settings, facilitating the adoption of more sustainable practices in the synthesis of these important heterocyclic compounds.
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for the different green synthesis methods described in this document, allowing for easy comparison of their key parameters.
| Method | Catalyst/Promoter | Solvent | Temperature | Time | Yield (%) | Ref. |
| Ultrasound-Assisted | None | Ethanol | Room Temperature | 60 min | 98% | [6] |
| Microwave-Assisted | None | None | - | 60 sec | High | |
| Mechanochemical | None | None | - | 1-3 min | >90% | [7] |
Method 1: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating reactions by providing the necessary activation energy through acoustic cavitation.[6] This method offers a catalyst-free pathway for the synthesis of quinoxalines with excellent yields under ambient conditions.
Experimental Protocol
A highly efficient and straightforward method for the synthesis of quinoxaline derivatives involves the condensation of 1,2-diketones with 1,2-diamines under ultrasound irradiation.[6]
Reagents:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve benzil (1 mmol) and o-phenylenediamine (1 mmol) in ethanol.
-
Irradiate the reaction mixture with ultrasound at room temperature for 60 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, typically involving filtration and recrystallization to afford the pure quinoxaline derivative.
This protocol has been shown to produce 2,3-diphenylquinoxaline in 98% yield.[6]
Experimental Workflow
Caption: Ultrasound-assisted synthesis workflow.
Method 2: Microwave-Assisted Solvent-Free Synthesis of Quinoxalines
Microwave-assisted organic synthesis is a well-established green chemistry technique that significantly reduces reaction times and energy consumption. This solvent-free approach further enhances the environmental credentials of the synthesis.
Experimental Protocol
This one-pot, solvent-free method utilizes microwave irradiation to rapidly synthesize quinoxaline and its derivatives from the condensation of o-phenylenediamine and various dicarbonyl compounds.
Reagents:
-
o-Phenylenediamine
-
Glyoxal (or other 1,2-dicarbonyl compounds like benzil)
Procedure:
-
Place a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.
-
Cover the beaker with a watch glass and place it in a microwave oven.
-
Irradiate the mixture with microwaves for 60 seconds at 160 watts.
-
After completion of the reaction, allow the beaker to cool.
-
The resulting product can be purified by simple distillation or recrystallization from ethanol.
This method has been demonstrated to produce quinoxalines in high yields.
Experimental Workflow
Caption: Microwave-assisted synthesis workflow.
Method 3: Mechanochemical Synthesis of Quinoxaline Derivatives
Mechanochemistry offers a solvent-free and often catalyst-free approach to chemical synthesis, where mechanical energy is used to initiate and sustain chemical reactions.[7] The spiral gas–solid two-phase flow (S-GSF) method is a novel mechanochemical technique for the continuous and efficient synthesis of quinoxalines.[7]
Experimental Protocol
This method describes the synthesis of 2,3-diphenylquinoxaline via the S-GSF mechanochemical approach, which eliminates the need for solvents and external heating.[7]
Reagents:
-
Benzil
-
o-Phenylenediamine
-
Nitrogen (carrier gas)
Procedure:
-
Introduce a total feed amount of 2 g of benzil and o-phenylenediamine into the spiral gas–solid two-phase flow reactor.
-
Use nitrogen as the carrier gas at a pressure of 0.8 MPa.
-
The reaction is completed within 1-3 minutes.[7]
-
The product is collected in a collection vessel, and due to the high purity, often requires no further purification.
This highly efficient process achieves yields exceeding 90%.[7] For the synthesis of 2,3-diphenylquinoxaline, a yield of 93% was achieved in 2 minutes.[7]
Experimental Workflow
References
- 1. Research Paper on Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]
- 2. ijirt.org [ijirt.org]
- 3. mtieat.org [mtieat.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives | Bentham Science [benthamscience.com]
- 6. scielo.br [scielo.br]
- 7. Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach | MDPI [mdpi.com]
Applications of Hydroxyquinoxalines in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] This document focuses on the applications of hydroxyquinoxalines and their derivatives as a promising class of compounds in the development of novel anticancer agents. While specific research on Quinoxalin-5-ol is limited, the broader class of hydroxyquinoxaline derivatives has demonstrated significant potential in cancer therapy. These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1][3]
This document provides a summary of the reported in vitro anticancer activities of various quinoxaline derivatives, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways to guide researchers in this field.
Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives
The following tables summarize the cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| Compound VIId | HCT116 (Colon) | - | Doxorubicin | - | [3] |
| Compound VIIIa | HepG2 (Liver) | - | Doxorubicin | - | [3] |
| Compound VIIIc | HCT116 (Colon) | - | Doxorubicin | - | [3] |
| Compound VIIIe | HCT116 (Colon) | - | Doxorubicin | - | [3] |
| Compound XVa | HCT116 (Colon) | - | Doxorubicin | - | [3] |
| Compound 4i | A549 (Lung) | 3.902 ± 0.098 | Doxorubicin | - | [5] |
| Compound 2c | Various | - | - | - | [6] |
Note: "-" indicates that the specific IC50 value was not provided in the cited abstract. For detailed IC50 values of compounds VIId, VIIIa, VIIIc, VIIIe, and XVa, please refer to the full publication.[3]
Key Mechanisms of Action
Quinoxaline derivatives have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many quinoxaline derivatives have been found to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[1][4]
-
Kinase Inhibition: Quinoxalines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]
-
Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cells from dividing and proliferating.[3]
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer potential of quinoxaline derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Caspase-3, Bcl-2, Bax, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of quinoxaline-based anticancer agents.
Caption: A general workflow for the discovery and development of quinoxaline-based anticancer drugs.
Caption: Potential signaling pathways targeted by quinoxaline derivatives in cancer cells.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by quinoxaline derivatives.
References
- 1. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoxaline Derivatives
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The quinoxaline scaffold is a key component in several antibiotics, such as echinomycin and levomycin.[1] The antimicrobial efficacy of these compounds often stems from their ability to interfere with critical cellular processes in pathogens. Identified mechanisms of action for some quinoxaline derivatives include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, and the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative stress and cell death.[4][5]
This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial potential of quinoxaline compounds, with a focus on derivatives of the core quinoxaline structure. While specific data for Quinoxalin-5-ol is not extensively available in the public domain, the methodologies outlined here are applicable for its evaluation and for other quinoxaline derivatives.
Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives
The following tables summarize the minimum inhibitory concentrations (MICs) of various synthesized quinoxaline derivatives against a panel of pathogenic bacteria and fungi, as reported in the literature. This data serves as a reference for the potential antimicrobial efficacy within this class of compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Quinoxaline Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Compound 2d | - | 16 | 8 | - | [1] |
| Compound 3c | - | 16 | 8 | - | [1] |
| Compound 4 | - | 16 | - | - | [1] |
| Compound 6a | - | 16 | - | - | [1] |
| Compound 5j | 7.81 | - | - | - | [6] |
| Compound 5m | 4-16 | 8-32 | 8-32 | - | [7] |
| Compound 5p | 4-16 | 8-32 | 8-32 | - | [7] |
| Ciprofloxacin (Standard) | 15.62 | - | - | - | [2][6] |
| Gentamycin (Standard) | - | - | - | - | [1][3] |
Note: A "-" indicates that the data was not reported in the cited source.
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Quinoxaline Derivatives against Fungal Strains
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Reference |
| Compound 10 | 16 | 16 | [1] |
| Ketoconazole (Standard) | - | - | [1] |
Note: A "-" indicates that the data was not reported in the cited source.
Experimental Protocols
The following are detailed protocols for standard assays to determine the antimicrobial activity of quinoxaline compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[3][8]
Materials:
-
This compound or other quinoxaline derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamycin, Ciprofloxacin)[1][2]
-
Negative control (broth only)
-
Solvent for the compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the quinoxaline compound in a suitable solvent.
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Agar Disc Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[2][9]
Materials:
-
This compound or other quinoxaline derivative
-
Sterile petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Positive control antibiotic discs
-
Solvent for the compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the quinoxaline compound.
-
Aseptically swab a standardized microbial inoculum evenly across the surface of an MHA plate.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the quinoxaline compound solution and allow the solvent to evaporate.
-
Place the impregnated discs, along with a positive control antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a potential signaling pathway affected by certain quinoxaline derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Quinoxalin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group on quinoxalin-5-ol. As a phenolic moiety on a key heterocyclic scaffold, this hydroxyl group offers a strategic point for chemical modification to modulate the physicochemical and pharmacological properties of quinoxaline-based compounds. The protocols herein describe three fundamental derivatization techniques: etherification (O-alkylation), esterification (O-acylation), and silylation. These methods are essential for generating analogues for structure-activity relationship (SAR) studies, creating prodrugs, improving metabolic stability, and preparing volatile derivatives for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Introduction
The quinoxaline scaffold is a prominent feature in numerous biologically active compounds with a wide range of therapeutic applications. This compound, possessing a phenolic hydroxyl group, is a valuable intermediate for the synthesis of diverse derivatives. The derivatization of this hydroxyl group can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide presents standardized protocols for the synthesis of this compound ethers, esters, and silyl ethers, providing a foundation for the exploration of this versatile chemical space.
Experimental Protocols
Etherification (O-Alkylation) via Williamson Ether Synthesis
This protocol describes the synthesis of quinoxalin-5-yl ethers through the reaction of this compound with an alkyl halide in the presence of a base.
Protocol:
-
To a stirred suspension of this compound (1.0 eq.) and a suitable base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃; 2.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF); 10-20 mL per mmol of this compound), add the alkyl halide (1.1-1.5 eq.) at room temperature.[1][2]
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2] The reaction is typically complete within 1-8 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.[2]
-
Wash the solids with a small amount of the reaction solvent or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the product by column chromatography on silica gel or recrystallization to yield the desired quinoxalin-5-yl ether.[1]
Esterification (O-Acylation) with Acyl Chlorides
This protocol details the formation of quinoxalin-5-yl esters by reacting this compound with an acyl chloride.
Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stir bar.
-
If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure quinoxalin-5-yl ester.
Silylation for GC-MS Analysis
This protocol describes the preparation of trimethylsilyl (TMS) ethers of this compound, which are more volatile and thermally stable for gas chromatography-mass spectrometry (GC-MS) analysis.[5][6]
Protocol:
-
Place a small, accurately weighed sample of this compound (approx. 1 mg) into a 2 mL autosampler vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[5]
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[5][7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-80 °C for 30-60 minutes in a heating block or oven.[5][6]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Data Presentation
The following tables summarize the key parameters for the described derivatization protocols.
Table 1: Etherification of this compound
| Parameter | Conditions | Reference |
| Base | K₂CO₃, Cs₂CO₃ | [1] |
| Alkylating Agent | Primary alkyl halide (e.g., CH₃I, C₂H₅Br) | [1][2] |
| Solvent | Acetonitrile, DMF | [2][3] |
| Temperature | 50-100 °C | [2] |
| Reaction Time | 1-8 hours | [3] |
| Typical Yield | 50-95% | [3] |
Table 2: Esterification of this compound
| Parameter | Conditions | Reference |
| Acylating Agent | Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) | [4][8] |
| Base/Catalyst | Pyridine, Triethylamine, TiO₂ | [9] |
| Solvent | Pyridine, Dichloromethane, Toluene | [9] |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 30 minutes - 4 hours | |
| Typical Yield | Good to Excellent | [10] |
Table 3: Silylation of this compound for GC-MS Analysis
| Parameter | Conditions | Reference |
| Silylating Agent | BSTFA + 1% TMCS, MSTFA | [5][6] |
| Solvent | Pyridine, Acetonitrile | [5] |
| Temperature | 70-80 °C | [5][6] |
| Reaction Time | 30-60 minutes | [5][6] |
| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [5][7] |
Visualization
Caption: Workflow for the derivatization of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinoxalin-5-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinoxalin-5-ol analogs, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities. This document outlines a representative synthetic methodology, presents key performance data for analogous compounds, and visualizes relevant biological pathways and experimental workflows.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] Their scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The incorporation of a hydroxyl group at the 5-position of the quinoxaline ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets, making this compound analogs particularly attractive for the development of novel therapeutics.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3][5][6] This approach is particularly well-suited for the efficient synthesis of libraries of bioactive compounds for drug discovery screening.
This document provides a detailed, representative protocol for the microwave-assisted synthesis of this compound analogs, alongside data on the biological activity of structurally related quinoxaline derivatives against key cancer-related targets such as VEGFR-2 and the PI3K/mTOR signaling pathway.
Experimental Protocols
The following is a representative protocol for the microwave-assisted synthesis of a 2,3-disubstituted this compound analog. The synthesis proceeds via a condensation reaction between a substituted 1,2-diaminophenol and a 1,2-dicarbonyl compound.
Materials and Equipment:
-
Substituted 2,3-diaminophenol (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave process vial (10 mL) with a magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus and silica gel
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted 2,3-diaminophenol (1.0 mmol, 1.0 equiv) and the 1,2-dicarbonyl compound (1.0 mmol, 1.0 equiv).
-
Add ethanol (5 mL) to the vial to dissolve the reactants.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W, with a temperature set to 120°C for 10-15 minutes.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:4).
-
After completion of the reaction, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound analog.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following tables summarize the biological activities of representative quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer. While not specific to this compound analogs, this data illustrates the potential of the quinoxaline scaffold in targeting these pathways.
Table 1: Inhibitory Activity of Representative Quinoxaline Derivatives against VEGFR-2
| Compound ID | Structure | IC₅₀ (nM) against VEGFR-2 | Reference Cell Line(s) |
| 14a | Triazolo[4,3‐a]quinoxaline derivative | 3.2 | - |
| 25d | [1][7][8]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 3.4 ± 0.3 | - |
| 23j | bis([1][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | 3.7 | - |
| 17b | 3-methylquinoxaline-based derivative | 2.7 | - |
| Sorafenib | Reference Drug | 3.12 | - |
Data sourced from references[9][10][11][12]
Table 2: Antiproliferative Activity of Representative Quinoxaline Derivatives
| Compound ID | Structure | IC₅₀ (µM) against MCF-7 | IC₅₀ (µM) against HepG2 | IC₅₀ (µM) against HCT-116 |
| 25d | [1][7][8]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 4.1 ± 0.4 | 5.2 ± 0.5 | - |
| 17b | 3-methylquinoxaline-based derivative | 2.3 | 2.8 | - |
| VIIIc | Quinoxaline derivative | - | - | Potent Activity |
| 4m | Quinoxaline derivative | - | - | 9.32 ± 1.56 |
| Doxorubicin | Reference Drug | - | - | - |
| 5-fluorouracil | Reference Drug | - | - | 4.89 ± 0.20 |
Data sourced from references[8][10][12][13]
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis and Biological Evaluation of this compound Analogs
Caption: Workflow for synthesis and evaluation.
Diagram 2: Simplified Representation of the PI3K/Akt/mTOR Signaling Pathway Targeted by Quinoxaline Derivatives
Caption: PI3K/Akt/mTOR signaling pathway.
Diagram 3: Simplified Representation of VEGFR-2 Signaling Inhibition by Quinoxaline Derivatives
Caption: VEGFR-2 signaling inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 3. ajrconline.org [ajrconline.org]
- 4. Microwave assisted synthesis of quinoxaline derivatives - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines | Semantic Scholar [semanticscholar.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: One-Pot Synthesis of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. This document provides detailed protocols for the efficient one-pot synthesis of substituted quinoxalines from various o-phenylenediamines. We present several methodologies, including catalyst-free, iodine-catalyzed, and microwave-assisted green chemistry approaches, to offer procedural flexibility and accommodate a wide range of substrates. Quantitative data is summarized in tables for easy comparison, and detailed experimental workflows and reaction mechanisms are provided.
Introduction
Quinoxalines are nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is found in numerous pharmaceuticals, including anticancer, anti-HIV, antibacterial, and antidepressant agents.[1][2] The traditional synthesis often involves multi-step procedures with harsh conditions. One-pot syntheses, which combine multiple reaction steps in a single flask, offer significant advantages by improving efficiency, reducing waste, saving time, and simplifying purification processes.[3] The most common and direct one-pot approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[4] This application note details versatile, high-yielding, and environmentally benign one-pot protocols for preparing a library of quinoxaline derivatives.
General Reaction Scheme & Workflow
The fundamental transformation involves the cyclocondensation of an o-phenylenediamine with a two-carbon synthon, typically a 1,2-dicarbonyl compound, α-hydroxy ketone, or α-halo ketone.
General Scheme: R¹, R² = H, Alkyl, Aryl, Halogen, etc. X, Y = O, OH, Halogen, etc.
General Experimental Workflow
The following diagram outlines the typical steps involved in the one-pot synthesis of quinoxalines.
References
- 1. Mild and Green Methodology for NIS-Mediated Synthesis of Quinoxalines from o‑Phenylenediamines and Sulfoxonium Ylides at Room Temperature | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
Method for the Preparation of Quinoxalin-5-ol Sulfonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of novel quinoxalin-5-ol sulfonamide derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a sulfonamide moiety can further enhance the therapeutic potential of these molecules. This protocol outlines a proposed synthetic route starting from this compound, proceeding through a key sulfonyl chloride intermediate, and culminating in the desired sulfonamide derivatives.
Proposed Synthetic Pathway
The synthesis of this compound sulfonamide derivatives is a multi-step process that begins with the protection of the hydroxyl group of this compound. This is followed by chlorosulfonation to introduce the reactive sulfonyl chloride group. Subsequent reaction with a variety of primary or secondary amines yields the corresponding sulfonamides. The final step involves the deprotection of the hydroxyl group to afford the target compounds.
Application Notes and Protocols for Evaluating Quinoxalin-5-ol in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The quinoxaline scaffold has been identified as a "privileged structure" in medicinal chemistry, with many of its derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] Quinoxalin-5-ol, as a member of this family, represents a promising candidate for evaluation as a kinase inhibitor.
These application notes provide a comprehensive guide to the experimental evaluation of this compound and other quinoxaline derivatives as kinase inhibitors. This document details the necessary protocols for both biochemical and cell-based assays to determine the potency and cellular efficacy of these compounds.
Data Presentation: Kinase Inhibition Profile
A critical step in the evaluation of any potential kinase inhibitor is to determine its potency and selectivity across a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. The following table summarizes hypothetical inhibitory activities of a representative quinoxaline-based compound against a selection of cancer-relevant kinases.
| Kinase Target | This compound IC50 (nM) | Reference Compound IC50 (nM) | Assay Type |
| VEGFR2 | 15 | 10 | Biochemical |
| EGFR | 50 | 25 | Biochemical |
| PI3Kα | 120 | 80 | Biochemical |
| AKT1 | 350 | 200 | Biochemical |
| mTOR | 85 | 60 | Biochemical |
| CDK2/cyclin A | 500 | 300 | Biochemical |
| Pim-1 | 75 | 40 | Biochemical |
| ASK1 | 90 | 55 | Biochemical |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to quantify the in vitro inhibitory activity of this compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[3]
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (and other test compounds)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 20 µL of a master mix containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line.[4]
Materials:
-
Cancer cell line (e.g., a cell line known to be dependent on a target kinase)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log concentration of this compound.
Visualizations
Experimental Workflow
Caption: A general workflow for the evaluation of kinase inhibitors.
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a target for quinoxaline inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxalin-5-ol
Welcome to the technical support center for the synthesis of Quinoxalin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help improve low yields and overcome common challenges in the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
Low yields in this compound synthesis can stem from several factors. The most common method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. However, issues such as the purity of starting materials, suboptimal reaction conditions (temperature, solvent, and catalyst), and the formation of side products can significantly impact the final yield. The presence of the hydroxyl group on the phenylenediamine starting material can also introduce specific challenges.
Q2: What are the typical starting materials for the synthesis of this compound?
The most direct route to this compound involves the condensation of 2,3-diaminophenol with a 1,2-dicarbonyl compound, such as glyoxal. Alternative starting materials could include the reduction of a nitro-substituted precursor, such as the reaction of 2-amino-4-nitrophenol with glyoxal followed by reduction of the nitro group.
Q3: How can I purify crude this compound?
Purification of this compound can typically be achieved through recrystallization or column chromatography. Due to the polar hydroxyl group, a polar solvent system is often required for chromatography. For recrystallization, a solvent should be chosen in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure starting materials. | Ensure the purity of 2,3-diaminophenol and the 1,2-dicarbonyl compound. Diaminophenols can be prone to oxidation, so using fresh or properly stored material is crucial. |
| Suboptimal reaction temperature. | The condensation reaction may require heating. Experiment with a temperature range, for example, from room temperature up to the reflux temperature of the chosen solvent, to find the optimal condition. | |
| Incorrect catalyst or catalyst concentration. | While some condensations proceed without a catalyst, an acid catalyst like acetic acid is often beneficial. The amount of catalyst can also be optimized; typically, a catalytic amount is sufficient.[1] | |
| Formation of Multiple Products/Side Reactions | Oxidation of the diaminophenol starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Self-condensation of the 1,2-dicarbonyl compound. | This can sometimes occur under the reaction conditions. Adjusting the rate of addition of the dicarbonyl compound or using a more reactive diamine can help. | |
| Polymerization. | High temperatures and prolonged reaction times can sometimes lead to the formation of polymeric byproducts. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then attempting recrystallization from a different solvent system. |
| Product is an oil or difficult to crystallize. | Try triturating the oil with a non-polar solvent to induce solidification. If that fails, purification by column chromatography is recommended. | |
| Persistent colored impurities. | Colored impurities, often arising from oxidation, can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and crystallization.[2] |
Experimental Protocols
The following are general experimental protocols for the synthesis of quinoxaline derivatives. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Classical Condensation of a 1,2-Diamine with a 1,2-Dicarbonyl Compound
This protocol describes the general synthesis of a quinoxaline derivative from an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]
Materials:
-
Substituted o-phenylenediamine (e.g., 2,3-diaminophenol) (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., glyoxal) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Iodine-Catalyzed Oxidative Cyclization
This method is useful when starting from an α-hydroxy ketone, which is oxidized in situ to a 1,2-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-Hydroxy Ketone (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction at 100 °C for the required time (monitor by TLC).
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Data Presentation
The following table summarizes typical yields for quinoxaline synthesis under various conditions, which can serve as a benchmark for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol/Water | Reflux | 2-12 h | 34-85 | [3] |
| Phenol (20 mol%) | Ethanol/Water | Room Temp | - | High | [3] |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [4] |
| Ammonium Bifluoride | Ethanol/Water | Room Temp | - | 90-98 | [5] |
| Bentonite K-10 | Ethanol | Room Temp | 20 min | 95 | [6] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | 20 min | 80-98 | [6] |
| Zinc Triflate | Acetonitrile | Room Temp | - | 85-91 | [6] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 | [6] |
| Iodine | DMSO | 100 | - | 80-90 | [6] |
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Optimization of reaction conditions for quinoxaline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing quinoxaline derivatives?
A1: The most widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound.[1][2] This method is highly versatile and can be adapted to produce a wide array of quinoxaline derivatives.[1]
Q2: What are the critical reaction parameters to optimize for a successful quinoxaline synthesis?
A2: Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time.[2] The nature of the substituents on both the diamine and the dicarbonyl compound will also significantly influence the reaction outcome.[2]
Q3: How can I purify my synthesized quinoxaline derivatives?
A3: Purification is typically achieved through recrystallization or column chromatography.[2] For column chromatography, silica gel is a common stationary phase, and the eluent system is tailored to the product's polarity.[2][3] Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which may require deactivation of the silica gel with a solvent system containing a small amount of triethylamine (1-3%) or using an alternative stationary phase like alumina.[3]
Q4: What are the standard analytical techniques for characterizing quinoxaline derivatives?
A4: Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.[2] Melting point analysis can also serve as an indicator of purity.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields in quinoxaline synthesis are a common problem and can arise from several factors. The primary method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound; however, this can sometimes result in low yields due to side reactions, incomplete conversion, or suboptimal reaction conditions.[4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Reactants | - Verify the purity of the o-phenylenediamine and 1,2-dicarbonyl compound using techniques like NMR or melting point.[2] - Ensure the diamine has not oxidized, which can sometimes be indicated by a color change.[2] |
| Suboptimal Catalyst | - Confirm the catalyst is active and used at the correct concentration.[2] - Screen different catalyst types, such as acid catalysts (e.g., acetic acid), metal catalysts (e.g., CuI, NiBr₂), or "green" catalysts like bentonite clay K-10.[2][4] |
| Inappropriate Solvent | - The solvent should dissolve the reactants without reacting with them.[2] - Common solvents include ethanol, acetic acid, and greener options like water or solvent-free conditions.[2][4] |
| Incorrect Reaction Temperature | - Many traditional methods require high temperatures and long reaction times.[4] - Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][4] |
| Atmosphere Sensitivity | - If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[4] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in quinoxaline synthesis.
Issue 2: Purification Challenges
The purification of quinoxaline derivatives can present several challenges, from co-eluting impurities to product instability on the stationary phase.
Common Purification Problems and Solutions:
| Problem | Solution |
| Product is unstable on silica gel | Some quinoxaline derivatives are sensitive to the acidic nature of silica gel.[3] Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[3] Alternatively, use a different stationary phase like alumina or reverse-phase C18 silica.[3] |
| Inefficient elution from the column | The chosen solvent system may be too non-polar.[3] Gradually increase the eluent's polarity (gradient elution).[3] For highly polar compounds, consider reverse-phase chromatography.[3] |
| Product co-elutes with an impurity | The initial solvent system lacks the necessary selectivity.[3] Experiment with different solvent systems on TLC to improve separation before scaling up to column chromatography.[3] |
| Product precipitates during purification | Low solubility in chromatography solvents can cause precipitation on the column.[3] Ensure the crude product is fully dissolved before loading. If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel.[3] |
| TLC plate shows streaking | Streaking can be caused by several factors, including overloading the sample, a compound that is too polar for the solvent system, or decomposition on the silica. Try spotting a more dilute sample or using a more polar eluent. |
| TLC spot remains on the baseline | The eluent is not polar enough to move the compound. Increase the proportion of the polar solvent in the mobile phase.[3] |
Purification Strategy Workflow
Caption: A decision-making workflow for selecting a suitable purification strategy.
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the traditional condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Toluene
Procedure:
-
Prepare a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL).[5]
-
Reflux the mixture for a specified time, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
This protocol utilizes microwave irradiation to accelerate the reaction.[1]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
Iodine (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a microwave reactor vial, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and iodine.[1]
-
Add ethanol as the solvent.[1]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).[1]
-
Monitor the reaction progress using TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Isolate and purify the product as required.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst can significantly impact the yield and reaction conditions of quinoxaline synthesis. The following table summarizes various catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Cerium(IV) ammonium nitrate (CAN) | Acetonitrile/Water | Room Temp | 20 min | 80-98 | [6][7] |
| Copper(I) iodide (CuI) / K₂CO₃ | DMSO | 80 | 20 h | Good | [8] |
| Nickel(II) bromide (NiBr₂) / 1,10-phenanthroline | - | - | - | Good | [8] |
| Bentonite clay K-10 | - | - | - | Excellent | [4] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 | [6][7] |
| Zinc triflate (Zn(OTf)₂) | Acetonitrile | Room Temp | - | up to 90 | [7] |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temp | 1 h | 95 | [6][7] |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 2 h | 92 | [9] |
Note: The efficiency of a particular catalytic system can be substrate-dependent. The information in this table should be used as a starting point for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Quinoxalin-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Quinoxalin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., o-phenylenediamine derivatives and dicarbonyl compounds), regioisomers (e.g., Quinoxalin-6-ol or Quinoxalin-8-ol), and byproducts from side reactions such as the formation of benzimidazoles or over-oxidation to form N-oxides.[1] Dihydroquinoxaline intermediates may also be present if the final oxidation step is incomplete.[1]
Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?
A2: The color is likely due to polymeric or highly conjugated impurities. Treatment with activated charcoal is a common and effective method for decolorization.[2] This is typically done by adding a small amount of activated charcoal to a solution of the crude product, heating briefly, and then removing the charcoal by hot filtration.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: If crystals do not form upon cooling, you can try several techniques to induce crystallization. These include scratching the inside of the flask with a glass rod at the solution-air interface, adding a seed crystal of pure this compound, or further cooling the solution in an ice bath.[3] "Oiling out," where the product separates as a liquid instead of a solid, can sometimes be overcome by using a different solvent system or by adding the second solvent (in a two-solvent system) at a slightly lower temperature.[4]
Q4: My this compound appears to be degrading on the silica gel column during chromatography. What is happening and how can I prevent it?
A4: Quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[2] The hydroxyl group on this compound may exacerbate this issue. To mitigate degradation, you can deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (1-3%).[2] Alternatively, using a different stationary phase like neutral alumina or reverse-phase silica (C18) may be beneficial.[2]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more hot solvent in small portions until the product dissolves. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent. Select a different solvent where the product has good solubility when hot and poor solubility when cold. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is lower than the melting point of the solute. | Use a higher-boiling point solvent. |
| The solution is supersaturated. | Add a small amount of the primary solvent to redissolve the oil, then allow it to cool more slowly. | |
| High concentration of impurities. | Purify the crude product by another method (e.g., column chromatography) first to remove the bulk of the impurities. | |
| Low recovery of pure product. | Too much solvent was used. | Concentrate the filtrate by evaporation and cool again to recover more product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.[4] | |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration.[2] |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of the solvent system. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[2] Adding a small amount of a more polar solvent like methanol can help elute highly polar compounds. |
| Product streaks on the TLC plate and column. | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent. For a potentially acidic compound like this compound, adding a small amount of acetic or formic acid to the eluent can improve peak shape. Conversely, if the compound is basic, adding triethylamine can help.[2] |
| The sample is overloaded. | Use a smaller amount of the crude product for the TLC or a larger column for the separation. | |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[2] For very polar compounds, a solvent system containing methanol may be necessary. |
| Product co-elutes with an impurity. | The chosen solvent system does not provide enough resolution. | Experiment with different solvent systems on TLC to find one that gives better separation (a larger ΔRf). Consider using a different stationary phase (e.g., alumina or reverse-phase silica). |
| Product precipitates on the column. | The compound has low solubility in the eluent. | Dissolve the crude product in a stronger, more polar solvent before loading it onto the column, or use a dry loading technique where the product is pre-adsorbed onto a small amount of silica gel.[5] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline and the choice of solvent will need to be optimized based on the specific impurities present. A mixed solvent system is often effective for hydroxylated quinoxalines.
-
Solvent Selection: Based on the purification of a similar compound (2-hydroxyquinoxaline), a mixed solvent system of a high-boiling polar aprotic solvent and a lower-boiling alcohol is a good starting point.[2] Experiment with small amounts of the crude product to find a suitable solvent pair (e.g., N,N-Dimethylformamide/methanol, Diethyleneglycol/methanol). The ideal solvent system will fully dissolve the crude product at an elevated temperature and result in the formation of a precipitate upon cooling.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the primary, higher-boiling solvent (e.g., DMF) dropwise while heating and stirring until the solid dissolves.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product), and then gently reheat the mixture with stirring for 5-10 minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: To the hot filtrate, add the second, lower-boiling solvent (e.g., methanol) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent until the solution is clear again. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography of Crude this compound
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Due to the polar hydroxyl group, a good starting point is a mixture of petroleum ether and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound. For example, start with a 1:1 mixture and adjust the polarity as needed.
-
Column Packing: Select an appropriately sized column and pack it with silica gel (230-400 mesh) using the chosen eluent (wet packing). Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or the eluent itself). If the solubility is low, pre-adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent to dryness. Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.[5]
-
Elution: Begin eluting the column with the chosen solvent system. If the separation is difficult, a gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Common side reactions in the synthesis of quinoxaline compounds
Welcome to the technical support center for the synthesis of quinoxaline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during quinoxaline synthesis in a question-and-answer format, offering potential causes and solutions to streamline your research.
Issue 1: Low Yield of the Desired Quinoxaline Product
Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in quinoxaline synthesis are a common issue and can stem from several factors. The most prevalent method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. However, this reaction can sometimes lead to low yields due to side reactions, incomplete conversion of starting materials, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds. Impurities can lead to unwanted side reactions and byproducts, thereby reducing the yield of the desired quinoxaline.[1]
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Many traditional methods require high temperatures and long reaction times. Experiment with different solvents such as ethanol, acetic acid, or greener options like water. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.
-
Catalyst Selection: The use of a catalyst can significantly enhance reaction rates and yields. A variety of catalysts have been successfully employed, including acid catalysts (e.g., acetic acid), metal catalysts (e.g., Cerium(IV) ammonium nitrate), and green catalysts (e.g., bentonite clay K-10).
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome, particularly by preventing the oxidation of sensitive starting materials like o-phenylenediamine.[1]
Issue 2: Formation of Benzimidazole Derivatives as Side Products
Q2: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
A2: The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or distillation.
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
-
Optimize the Catalyst: The choice of catalyst can influence the reaction pathway. Mild Lewis acids or certain heterogeneous catalysts have been shown to favor quinoxaline formation. For instance, reactions catalyzed by cerium(IV) ammonium nitrate have been reported to proceed cleanly with minimal side products.
Issue 3: Incomplete Reaction and Formation of Dihydroquinoxaline
Q3: My reaction appears to be incomplete, and I suspect I have a dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more common when the reaction is performed under non-oxidizing conditions.[1]
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[1]
-
Catalyst Choice: Some catalysts, particularly those based on transition metals, can facilitate the final oxidation step.
-
Solvent and Temperature: In some cases, the choice of solvent and an increase in reaction temperature can promote the final aromatization step.
Issue 4: Over-oxidation and Formation of Quinoxaline N-oxides
Q4: I've isolated my quinoxaline product, but I'm observing signals in my characterization data that suggest the presence of a quinoxaline N-oxide. How can this be avoided?
A4: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can occur if the reaction conditions are too harsh or if an oxidizing agent is present. While direct oxidation of quinoxalines with peroxy acids or hydrogen peroxide generally does not give a high yield of N-oxides due to deactivation of the ring after the first oxidation, certain conditions can favor their formation.[2][3][4]
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[1]
-
Moderate Reaction Conditions: Use the mildest possible reaction temperature and shortest reaction time that allow for the complete formation of the desired quinoxaline.
Data Presentation
The following tables summarize quantitative data on the synthesis of quinoxaline derivatives under various conditions, providing a basis for comparison and optimization.
Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | |
| AlFeMoVP | Toluene | 25 | 2 | 80 | |
| None | Toluene | 25 | 2 | 0 | |
| Bentonite K-10 | Ethanol | Room Temp. | 0.33 | 95 | [4] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 0.33 | 80-98 | [4] |
| Zinc Triflate | Acetonitrile | Room Temp. | - | 85-91 |
Table 2: Effect of Amount of AlCuMoVP Catalyst on Quinoxaline Yield
| Entry | Catalyst Amount (mg) | Yield (%) |
| 1 | 50 | 85 |
| 2 | 100 | 92 |
| 3 | 150 | 93 |
| Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (10 mL), 120 min, 25°C. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of quinoxaline compounds.
Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a standard method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (or 95% Ethanol) (16 mL)
-
Water bath
-
Beakers
-
Filtration apparatus
Procedure:
-
To a warm solution of 2.1 g of benzil in 8 mL of rectified spirit, add a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the precipitated product by vacuum filtration and wash with a small amount of cold aqueous ethanol.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Purification of Benzil by Recrystallization
This protocol is for the purification of benzil, a common 1,2-dicarbonyl starting material, to remove impurities that can lead to side reactions.
Materials:
-
Crude Benzil
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude benzil in an Erlenmeyer flask.
-
Add a small amount of 95% ethanol and gently heat the mixture on a hot plate.
-
Continue to add small portions of hot ethanol while swirling until the benzil is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.
-
Dry the purified crystals.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and application of quinoxaline compounds.
Caption: Troubleshooting workflow for common issues in quinoxaline synthesis.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
How to improve the solubility of Quinoxalin-5-ol for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Quinoxalin-5-ol for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative poorly soluble in aqueous buffers?
A1: this compound and its derivatives often exhibit low aqueous solubility due to their rigid, aromatic heterocyclic structure.[1][2] This inherent hydrophobicity and crystalline nature can make it challenging to achieve the desired concentrations for biological assays.[1]
Q2: What is the first and most critical step to solubilize my this compound compound for an in vitro assay?
A2: The standard initial step is to prepare a concentrated stock solution of your compound in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[1][3][4] From this high-concentration stock, you can then perform serial dilutions into your aqueous assay buffer to reach the final desired concentration.[1]
Q3: What is the difference between kinetic and equilibrium solubility, and which is more relevant for my initial experiments?
A3: For most initial high-throughput screening and biological assays, kinetic solubility is the more relevant parameter. This is determined by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and observing the concentration at which the compound begins to precipitate.[1] Equilibrium solubility , on the other hand, is the true saturation concentration achieved after a long incubation period (hours to days) and is more critical for later-stage pre-formulation and drug development studies.[1]
Q4: Are there alternatives to DMSO if it interferes with my assay?
A4: Yes, if DMSO is found to be cytotoxic or interferes with your assay at the required concentration, other organic solvents can be considered.[5] Common alternatives include ethanol, dimethylformamide (DMF), and polyethylene glycols (PEGs).[][7] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
This is a common issue related to the compound's low kinetic solubility in the aqueous environment. Here are several troubleshooting steps you can take, starting with the simplest and most common approaches.
Solution 1: pH Adjustment
For ionizable compounds, modifying the pH of your buffer can significantly enhance solubility.[][8][9][10] this compound is a weakly acidic compound. By increasing the pH of the buffer to a value above its pKa, the compound will exist in its more soluble ionized (salt) form.[8]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent and low (typically ≤ 1%).
-
Incubate for a set period (e.g., 2 hours) at the experimental temperature.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Expected Outcome Data:
| Buffer pH | Final DMSO (%) | Target Concentration (µM) | Measured Soluble Concentration (µM) |
| 6.0 | 1% | 10 | 3.2 |
| 7.0 | 1% | 10 | 6.8 |
| 7.4 | 1% | 10 | 9.5 |
| 8.0 | 1% | 10 | >10 |
| 9.0 | 1% | 10 | >10 |
Solution 2: Use of Co-solvents
If pH adjustment is not sufficient or not compatible with your assay, using a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.[11][12][13]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare your standard aqueous assay buffer.
-
Create a series of buffer solutions containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% Ethanol or PEG 400).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Incubate and measure the soluble concentration as described in the pH adjustment protocol.
Expected Outcome Data:
| Co-solvent | Co-solvent Conc. (%) | Final DMSO (%) | Target Concentration (µM) | Measured Soluble Concentration (µM) |
| None | 0% | 1% | 20 | 8.7 |
| Ethanol | 5% | 1% | 20 | 15.2 |
| Ethanol | 10% | 1% | 20 | >20 |
| PEG 400 | 5% | 1% | 20 | 18.9 |
| PEG 400 | 10% | 1% | 20 | >20 |
Solution 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.[][15][16][17][18] This is a powerful technique that often has minimal impact on the biological system.[5]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[]
-
Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the stock solution to the cyclodextrin-containing buffers.
-
Incubate and measure the soluble concentration.
Expected Outcome Data:
| Cyclodextrin | Cyclodextrin Conc. (mM) | Final DMSO (%) | Target Concentration (µM) | Measured Soluble Concentration (µM) |
| None | 0 | 0.5% | 50 | 12.3 |
| HP-β-CD | 1 | 0.5% | 50 | 28.5 |
| HP-β-CD | 5 | 0.5% | 50 | 45.1 |
| HP-β-CD | 10 | 0.5% | 50 | >50 |
Visualizing Experimental Workflows and Concepts
Caption: Troubleshooting workflow for enhancing this compound solubility.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
Troubleshooting guide for the condensation of dicarbonyl compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the condensation of dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Low or No Product Yield
Question: My dicarbonyl condensation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low or no product yield in dicarbonyl condensation reactions can stem from several factors, ranging from suboptimal reaction conditions to issues with starting materials. Here is a systematic guide to troubleshooting this issue:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1] For Knoevenagel condensations, increasing the temperature from 25°C to 40°C has been shown to significantly increase yield.[2]
-
-
Suboptimal Catalyst Concentration or Activity: The catalyst may be inactive or used in an incorrect amount.
-
Solution: Ensure the catalyst is fresh and active. Optimize the catalyst loading by performing small-scale trials with varying amounts. For base-catalyzed reactions, ensure anhydrous conditions as water can inhibit enolate formation.[1]
-
-
Reaction Reversibility: Many condensation reactions, like the aldol condensation, are reversible.
-
Solution: To drive the equilibrium towards the product, consider removing a byproduct as it forms. For instance, in reactions that produce water, using a Dean-Stark apparatus or adding molecular sieves can improve product yield.[1]
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Use purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use, especially for base-catalyzed reactions.[1]
-
Formation of Side Products
Question: My reaction is producing a mixture of products, including significant amounts of side products. How can I improve the selectivity for my desired product?
Answer:
The formation of side products is a common challenge in dicarbonyl condensations. Key side reactions include self-condensation, Michael addition, and polymerization. Here’s how to address these issues:
-
Self-Condensation: This is prevalent in crossed condensation reactions where both carbonyl compounds have α-hydrogens.
-
Solution: To minimize self-condensation, use one reactant that lacks α-hydrogens (e.g., benzaldehyde in a Claisen-Schmidt reaction). Alternatively, slowly add the enolizable carbonyl compound to the reaction mixture containing the non-enolizable partner and the base. A directed approach involves pre-forming the enolate of one carbonyl using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures before adding the second carbonyl compound.
-
-
Michael Addition: The enolate can act as a Michael donor and add to the α,β-unsaturated product.
-
Solution: To suppress Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also be effective as the Michael addition often has a higher activation energy.
-
-
Polymerization or Tar Formation: Overly harsh reaction conditions can lead to the decomposition and polymerization of starting materials or products.[3]
-
Solution: Reduce the reaction temperature; performing the reaction at room temperature or in an ice bath can moderate the rate. Optimize the base concentration by using the minimum effective amount and adding it slowly. Consider using a milder catalyst.
-
Product Purification Issues
Question: I am having difficulty purifying my final product. What are the recommended procedures?
Answer:
Purification is a critical step to obtain a high-purity product. The appropriate method depends on the physical state and properties of your compound.
-
Recrystallization: This is a highly effective technique for purifying solid products, such as chalcones.
-
Principle: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. As the solution cools, the pure product crystallizes out.[3]
-
Troubleshooting: If no crystals form, the solution may be too dilute; try evaporating some solvent. If the product "oils out," try scratching the inside of the flask to induce crystallization or add a seed crystal.[3][4]
-
-
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase.
-
Procedure: A solution of the crude product is loaded onto a column packed with a solid adsorbent (e.g., silica gel). A solvent (eluent) is then passed through the column, and different compounds will move at different rates, allowing for their separation.[4]
-
-
Trituration: If the product is an oil or gum, trituration can be used to induce crystallization.
-
Procedure: The oily product is stirred or rubbed with a cold non-solvent. This can cause the desired compound to solidify while impurities dissolve in the non-solvent.[4]
-
Data Presentation
Table 1: Effect of Temperature on Knoevenagel Condensation Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 56 |
| 2 | 40 | 95 |
| 3 | 60 | 95 |
| 4 | 80 | 95 |
Data adapted from a study on the Knoevenagel condensation in water. The yield increased significantly with an initial temperature rise and then plateaued.[2]
Table 2: Effect of Catalyst on Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | None | Water | 120 | No Reaction |
| 2 | SeO₂/ZrO₂ | Water | 30 | 98 |
| 3 | SeO₂/ZrO₂ | Acetonitrile | 45 | 95 |
| 4 | SeO₂/ZrO₂ | Solvent-free | 45 | 96 |
This table demonstrates the significant impact of a catalyst on the reaction, with a selenium-promoted zirconia catalyst showing high efficiency in various media.[5]
Table 3: Yields for Intramolecular Aldol Condensation of 2,5-Hexanedione
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield of 3-methyl-2-cyclopentenone (%) |
| 1 | CaO | 150 | 14 | 98 |
| 2 | γ-Al₂O₃/AlOOH | 200 | 2 | 77.2 |
This table compares two different catalytic systems for the synthesis of 3-methyl-2-cyclopentenone, highlighting high yields under specific conditions.[6][7]
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (catalytic amount)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a 50 mL beaker, mix benzaldehyde (0.01 M) and malononitrile (0.01 M).[8]
-
Add a pinch of ammonium acetate to the mixture while stirring continuously with a glass rod.[8]
-
For an alternative energy source, the reaction mixture can be sonicated at room temperature for 5-7 minutes.[8]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[8]
-
Weigh the crude product to determine the initial yield.[8]
-
Recrystallize the crude product using a mixture of n-hexane and ethyl acetate to obtain the purified product.[8]
-
Filter and dry the crystals.[8]
Protocol 2: Intramolecular Aldol Condensation of 2,5-Hexanedione
Materials:
-
2,5-Hexanedione (3 g)
-
Deionized Water (10 mL)
-
Calcium Oxide (CaO) (400 mg)
-
Nitrogen gas
Procedure:
-
To a 25 mL three-necked flask, add 2,5-hexanedione (3 g) and deionized water (10 mL).[1][6]
-
Purge the flask with nitrogen gas to create an inert atmosphere.[1][6]
-
Begin stirring the mixture and increase the temperature to 150°C using a heating mantle.[1][6]
-
Once the temperature has stabilized, add CaO (400 mg) to the reaction mixture.[1][6]
-
Maintain the reaction at 150°C under the nitrogen atmosphere for 14 hours.[1][6]
-
Monitor the reaction progress by Gas Chromatography (GC) analysis of aliquots.[1][6]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Filter the mixture to remove the CaO catalyst.[1]
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1]
Protocol 3: Purification of Chalcones by Recrystallization
Materials:
-
Crude chalcone product
-
Appropriate recrystallization solvent (e.g., 95% ethanol)[9]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent where the compound is highly soluble when hot and poorly soluble when cold.[3][4]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[3][9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[3]
Mandatory Visualization
Caption: General troubleshooting workflow for dicarbonyl condensation reactions.
Caption: Decision tree for preventing common side reactions.
Caption: Simplified reaction pathway for the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Quinoxalin-5-ol Synthesis
Welcome to the technical support center for the synthesis of Quinoxalin-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure?
A1: The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3][4] This method is widely adopted due to its simplicity and the commercial availability of the starting materials.[2]
Q2: Why is catalyst selection so critical for quinoxaline synthesis?
A2: Catalyst selection is crucial as it directly impacts reaction rate, yield, and overall efficiency.[1][5] Traditional uncatalyzed methods often suffer from low yields, long reaction times, and require harsh conditions like high temperatures.[2][4] An appropriate catalyst can significantly improve yields, shorten reaction times, and allow for milder, more energy-efficient conditions.[2][5]
Q3: What are the main types of catalysts used for this synthesis?
A3: A wide variety of catalysts have been successfully employed. They can be broadly categorized as:
-
Acid Catalysts: Brønsted acids (e.g., acetic acid, camphorsulfonic acid) and solid acid catalysts (e.g., polymer-supported sulphanilic acid, Amberlyst-15) are common.[1][5][6][7] They work by activating the dicarbonyl compound.[1][8]
-
Metal Catalysts: Both transition and other metal catalysts are highly effective. Examples include catalysts based on cerium, copper, nickel, cobalt, ruthenium, and palladium.[3][5][9][10] Heterogeneous metal catalysts, such as alumina-supported heteropolyoxometalates, are also used for their ease of separation and recyclability.[11]
-
Green/Heterogeneous Catalysts: Environmentally friendly options like bentonite clay, TiO2-Pr-SO3H, or magnetically recyclable MnFe2O4 nanoparticles are gaining traction.[5][6] These are often recyclable and operate under mild conditions.[1][2]
Q4: How can I improve the regioselectivity when using asymmetric starting materials?
A4: Achieving high regioselectivity is a common challenge.[12] The outcome depends on both electronic and steric factors of the substituents. Strategies to improve selectivity include:
-
Catalyst Choice: Certain catalysts can favor the formation of one isomer over another. Screening different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) is a recommended step.[12]
-
Directing Groups: Installing a directing group on the o-phenylenediamine can coordinate to the catalyst and guide the reaction to a specific position.[12]
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance the selectivity between C5/C7 isomers.[12]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and related structures.
Problem: Low or No Product Yield
Potential Catalytic Causes & Solutions
| Potential Cause | Recommended Solutions |
| No Catalyst Used | The uncatalyzed reaction is often very slow or does not proceed at room temperature.[11] The addition of a suitable catalyst is necessary to promote the reaction. |
| Inefficient or Inactive Catalyst | The chosen catalyst may not be active enough under your experimental conditions.[12][13] Screen a variety of catalysts from different classes (acid, metal, heterogeneous).[5][13] For example, compare a simple acid like acetic acid with a metal catalyst like CuI or a solid-supported catalyst.[5][9] |
| Suboptimal Catalyst Loading | Too little catalyst may lead to an incomplete reaction, while too much can sometimes cause side reactions. Perform an optimization screen by varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).[7] |
| Harsh Reaction Conditions | High temperatures or strong acids can degrade sensitive starting materials or the final product.[2] Consider using milder catalysts (e.g., organocatalysts like camphorsulfonic acid) that allow for reaction at room temperature.[7] |
Problem: Formation of Significant Byproducts
Potential Catalytic Causes & Solutions
| Potential Cause | Recommended Solutions |
| Formation of Dihydroquinoxaline Intermediate | This occurs when the final oxidation step to form the aromatic quinoxaline is incomplete.[13] Solutions: 1. Stir the reaction mixture open to the air to introduce a mild oxidant.[13] 2. Choose a catalyst, particularly a transition metal-based one, that can facilitate the final oxidation step.[13] |
| Formation of Benzimidazole Byproducts | This can happen if the 1,2-dicarbonyl starting material contains aldehyde impurities.[13] Solutions: 1. Ensure the purity of the dicarbonyl compound before starting. 2. A milder catalyst might reduce the rate of side reactions.[13] |
| Acid-Catalyzed Side Reactions | The use of strong acids can sometimes lead to undesired side reactions or product degradation.[2] Solutions: 1. Minimize the acidity of the reaction medium. 2. Switch to a milder or heterogeneous acid catalyst which can sometimes offer higher selectivity. |
Catalyst Performance Data
The selection of a catalyst system can dramatically influence the outcome of the synthesis. The table below summarizes the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline, a common model reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Toluene | 25 | 2 h | 0 | [11] |
| Al₂O₃ (support only) | Toluene | 25 | 2 h | 0 | [11] |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [11] |
| Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temp. | 2 h | 98 | [7] |
| CrCl₂·6H₂O | Ethanol | Room Temp. | 15 min | 96 | [8] |
| PbBr₂ | Ethanol | Room Temp. | 20 min | 94 | [8] |
| CuSO₄·5H₂O | Ethanol | Room Temp. | 25 min | 95 | [8] |
| Ammonium Bifluoride (NH₄HF₂) | MeOH/H₂O | Room Temp. | 15 min | 98 | [14] |
Experimental Protocols
General Protocol for Catalyst Screening in Quinoxaline Synthesis
This procedure is a starting point for screening different catalysts for the synthesis of a target quinoxaline derivative.
Materials:
-
o-phenylenediamine derivative (1.0 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
Catalyst (e.g., 5-20 mol% or specified loading for heterogeneous catalysts)
-
Solvent (e.g., Ethanol, Toluene, or Water, 5-10 mL)
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine derivative (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add the chosen solvent (5-10 mL).
-
Add the selected catalyst at the desired loading.
-
Stir the mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using a heterogeneous catalyst, it can be removed by simple filtration.[2]
-
Work up the reaction mixture. This may involve adding water to precipitate the product or extracting with an appropriate organic solvent.[2]
-
Isolate the crude product by filtration or evaporation of the solvent.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure quinoxaline derivative.[2]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for catalyst screening in quinoxaline synthesis.
Caption: General workflow for quinoxaline synthesis and catalyst screening.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to troubleshooting low product yield, focusing on catalyst-related issues.
Caption: Decision tree for troubleshooting low yield in quinoxaline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. ijrar.org [ijrar.org]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoxalin-5-ol Synthesis
Welcome to the technical support center for the synthesis of Quinoxalin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows and reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is 2,3-diaminophenol. This is typically reacted with a 1,2-dicarbonyl compound, most commonly glyoxal, through a cyclocondensation reaction to form the quinoxaline ring system.
Q2: My this compound synthesis is slow. What are the primary factors influencing the reaction time?
Several factors can significantly impact the reaction rate of this compound synthesis. These include:
-
Temperature: Higher temperatures generally accelerate the reaction, but can also lead to the formation of side products.
-
Catalyst: The choice of catalyst, or the absence of one, is a critical factor. Acid catalysts are commonly employed to speed up the condensation reaction.
-
Solvent: The reaction medium can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.
-
Reactant Concentration: The concentration of the reactants can also play a role in the reaction kinetics.
Q3: What types of catalysts can be used to reduce the reaction time for this compound synthesis?
A variety of catalysts can be employed to enhance the rate of quinoxaline synthesis. For this compound, acid catalysts are particularly effective. These can include:
-
Brønsted Acids: Acetic acid is a commonly used solvent and catalyst.[1]
-
Lewis Acids: Metal catalysts such as cerium(IV) ammonium nitrate (CAN), copper salts, and nickel-based systems have been shown to be highly efficient in quinoxaline synthesis in general.[2][3]
-
Solid Acid Catalysts: Environmentally friendly options like bentonite clay K-10 or TiO2-Pr-SO3H can provide excellent yields under mild conditions for related quinoxaline syntheses.[4]
Q4: Are there any modern techniques that can significantly shorten the reaction time for quinoxaline synthesis?
Yes, several modern methods can dramatically reduce reaction times compared to traditional heating. These include:
-
Microwave-Assisted Synthesis: This technique can reduce reaction times from hours to minutes by directly and efficiently heating the reaction mixture.[5][6][7]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones, promoting mixing and mass transfer.
-
Mechanochemical Methods: Solvent-free approaches like ball milling can provide the necessary energy for the reaction to proceed rapidly.[8][9]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to faster and more efficient synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Slow or Incomplete Reaction | 1. Insufficient Temperature: The reaction may not have enough energy to proceed at a reasonable rate. 2. No or Ineffective Catalyst: The condensation reaction may be slow without catalytic activation. 3. Poor Solubility of Reactants: Starting materials may not be sufficiently dissolved in the chosen solvent. | 1. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation using TLC. 2. Introduce a Catalyst: Add a suitable acid catalyst (e.g., a few drops of acetic acid) to the reaction mixture. For more robust catalysis, consider screening Lewis acids or solid acid catalysts. 3. Solvent Screening: Experiment with different solvents such as ethanol, methanol, or aqueous mixtures to improve reactant solubility. |
| Low Yield of this compound | 1. Side Reactions: Competing reactions may be consuming the starting materials or the product. This can be exacerbated by high temperatures or incorrect stoichiometry. 2. Oxidation of Phenol Group: The hydroxyl group of 2,3-diaminophenol or this compound may be susceptible to oxidation, especially at elevated temperatures or in the presence of air. 3. Loss During Work-up and Purification: The product may be lost during extraction, filtration, or chromatography steps. | 1. Control Reaction Conditions: Maintain the optimal temperature and ensure accurate stoichiometry of reactants. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation. 3. Optimize Purification: Carefully select the purification method. Recrystallization is often a good choice for crystalline products. If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: As mentioned above, high temperatures or reactive impurities can lead to the formation of undesired byproducts. 2. Impure Starting Materials: Impurities in the 2,3-diaminophenol or glyoxal can participate in side reactions. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of side reactions. 2. Purify Starting Materials: Ensure the purity of your starting materials. Recrystallize or distill the reactants if necessary. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a general representation of a conventional synthesis method.
Materials:
-
2,3-Diaminophenol
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve 2,3-diaminophenol (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add glyoxal (1.1 mmol, 40% aqueous solution) dropwise to the solution while stirring.
-
(Optional) Add a catalytic amount of acetic acid (e.g., 0.1 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline
This is a general protocol for the rapid synthesis of quinoxalines that can be adapted for this compound.[6]
Materials:
-
o-phenylenediamine (or 2,3-diaminophenol) (0.01 mol)
-
Glyoxal (0.01 mol)
Procedure:
-
In a glass beaker, mix o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).
-
Cover the beaker with a watch glass.
-
Place the beaker in a microwave oven and irradiate for 60 seconds at 160 watts.[6]
-
After irradiation, allow the beaker to cool to room temperature.
-
The resulting product can then be purified, typically by distillation or recrystallization.[6]
Data Presentation
The following table summarizes various catalytic systems and conditions for the synthesis of quinoxaline derivatives, which can serve as a starting point for optimizing this compound synthesis.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | Several hours | Moderate | General Protocol |
| Acetic Acid | Ethanol | Reflux | Shorter than uncatalyzed | Improved | [1] |
| CAN (5 mol%) | Water | Room Temp | - | Excellent | [2] |
| TiO2-Pr-SO3H | EtOH | Room Temp | 10 min | 95 | [4] |
| None (Microwave) | None | - | 60 seconds | Good | [6] |
| Alumina-supported heteropolyoxometalates | Toluene | 25 | 2 hours | >90 | [9] |
| Pyridine | THF | Room Temp | 2 hours | Excellent | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship for Optimizing Reaction Time
Caption: Decision-making flowchart for troubleshooting and reducing reaction times.
References
- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach [mdpi.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Overcoming Challenges in the Scale-up of Quinoxalin-5-ol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the scale-up of Quinoxalin-5-ol production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound on a larger scale.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes and how can we address them?
-
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation. This can cause localized overheating, leading to the degradation of starting materials or the final product.
-
Troubleshooting:
-
Ensure efficient stirring to promote uniform heat distribution.
-
Employ a jacketed reactor with a reliable temperature control unit.
-
Consider a slower, controlled addition of reagents, especially if the reaction is exothermic.
-
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can result in heterogeneous reaction mixtures, leading to incomplete reactions and the formation of byproducts.
-
Troubleshooting:
-
Optimize the stirrer design (e.g., impeller type and position) and agitation speed for the specific reactor geometry and reaction mixture viscosity.
-
Ensure that all reactants are fully dissolved or effectively suspended.
-
-
-
Suboptimal Reaction Conditions at Scale: Conditions optimized at the lab scale may not be directly transferable.
-
Troubleshooting:
-
Re-optimize key reaction parameters such as temperature, reaction time, and catalyst loading at the larger scale.
-
Consider the impact of solvent volume on reactant concentration.
-
-
-
Issue 2: Impurity Profile Changes and Side Reactions
-
Question: We are observing new and increased levels of impurities in our scaled-up batches of this compound. What are the likely side reactions, and how can they be minimized?
-
Answer: The impurity profile often changes during scale-up. For this compound, the hydroxyl group can introduce specific side reactions:
-
O-Alkylation/Acylation: If alkylating or acylating agents are present (e.g., from solvents or reagents), the hydroxyl group can react, leading to O-substituted byproducts.
-
Troubleshooting:
-
Ensure the use of high-purity, non-reactive solvents.
-
Protect the hydroxyl group with a suitable protecting group if necessary, though this adds extra steps to the synthesis.
-
-
-
Oxidation: The phenol-like hydroxyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add antioxidants if compatible with the reaction chemistry.
-
Minimize reaction time and temperature.
-
-
-
Formation of Positional Isomers: Depending on the synthetic route, there is a possibility of forming other hydroxy-quinoxaline isomers.
-
Troubleshooting:
-
Carefully control the regioselectivity of the cyclization reaction by optimizing the choice of starting materials and catalysts.
-
-
-
Issue 3: Challenges in Purification and Isolation
-
Question: We are facing difficulties in purifying this compound at a larger scale. Standard laboratory purification methods are not proving effective. What strategies can we employ for large-scale purification?
-
Answer: Large-scale purification requires different approaches compared to lab-scale chromatography.
-
Crystallization: This is often the most viable method for large-scale purification.
-
Troubleshooting:
-
Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the precipitation of pure this compound upon cooling, while impurities remain in the mother liquor.
-
Optimize crystallization parameters such as cooling rate, agitation, and seeding.
-
-
-
pH Adjustment and Extraction: The phenolic hydroxyl group allows for manipulation of solubility based on pH.
-
Troubleshooting:
-
Dissolve the crude product in an aqueous base (e.g., sodium hydroxide solution) to form the corresponding phenoxide salt, which is typically water-soluble.
-
Wash the aqueous solution with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer to precipitate the pure this compound, which can then be collected by filtration.
-
-
-
Preparative Chromatography: While often a last resort for very large quantities due to cost, preparative HPLC or flash chromatography with larger columns can be used for high-purity requirements.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and classical approach for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would typically involve the reaction of 3-amino-4-nitrophenol (which is then reduced to 3,4-diaminophenol) with glyoxal or a glyoxal derivative. The reaction is often catalyzed by an acid.
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: The critical process parameters to monitor and control include:
-
Temperature: To prevent side reactions and degradation.
-
Reagent addition rate: Especially for exothermic reactions.
-
Agitation speed: To ensure homogeneity.
-
Reaction time: To ensure complete conversion without excessive byproduct formation.
-
pH: Particularly during work-up and purification.
-
Inert atmosphere: To prevent oxidation of the hydroxyl group.
Q3: How can I confirm the identity and purity of my scaled-up batch of this compound?
A3: Standard analytical techniques should be used to confirm the structure and assess the purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.
-
Infrared (IR) Spectroscopy: To identify functional groups, including the characteristic O-H stretch of the hydroxyl group.
-
Melting Point: A sharp melting point is indicative of high purity.
Data Presentation
Table 1: Representative Data for Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 10 | Ethanol | 80 | 12 | 65 |
| 2 | Acetic Acid | 20 | Ethanol | 80 | 8 | 75 |
| 3 | p-Toluenesulfonic Acid | 5 | Toluene | 110 | 6 | 82 |
| 4 | p-Toluenesulfonic Acid | 10 | Toluene | 110 | 6 | 85 |
| 5 | None | - | Ethanol | 80 | 24 | <10 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary, and optimization is recommended for each specific process.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound. Caution: Appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of 3,4-Diaminophenol
-
To a stirred suspension of 3-amino-4-nitrophenol (1.0 eq) in ethanol in a jacketed reactor, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%).
-
Pressurize the reactor with hydrogen gas (or use a suitable hydrogen source like hydrazine hydrate in the presence of an iron catalyst as a safer alternative for scale-up).
-
Heat the reaction mixture to the optimized temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture, carefully filter off the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,4-diaminophenol, which should be used immediately in the next step due to its instability.
Step 2: Cyclization to form this compound
-
Dissolve the crude 3,4-diaminophenol in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) in a reactor under an inert atmosphere.
-
Slowly add an aqueous solution of glyoxal (40 wt%, 1.1 eq) to the reaction mixture while maintaining the temperature below a set point (e.g., 25 °C) to control the initial exotherm.
-
Add an acid catalyst (e.g., acetic acid or a catalytic amount of a stronger acid).
-
Heat the reaction mixture to reflux and monitor for completion by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and then further to 0-5 °C to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield crude this compound.
Step 3: Purification of this compound
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Mandatory Visualization
Caption: A generalized workflow for the production and purification of this compound.
Technical Support Center: Method Refinement for Regioselective Functionalization of Quinoxalin-5-ol
Welcome to the technical support center for the regioselective functionalization of Quinoxalin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in the functionalization of this compound?
A1: The regioselectivity of functionalization on the this compound ring is primarily governed by a combination of electronic and steric effects. The electron-donating nature of the hydroxyl group at the C5 position and the electron-withdrawing character of the pyrazine ring significantly influence the reactivity of the carbocyclic ring. Steric hindrance from substituents on either the quinoxaline core or the incoming reagent can also dictate the position of substitution.
Q2: How can I control whether functionalization occurs at the C6, C7, or C8 position?
A2: Achieving regioselectivity between the C6, C7, and C8 positions is a common challenge. The outcome is highly dependent on the reaction conditions and the nature of the electrophile or coupling partner.
-
Electronic Control: The hydroxyl group at C5 is an ortho-, para-director, activating the C6 and C8 positions for electrophilic substitution. The pyrazine ring is deactivating, making the carbocyclic ring more susceptible to electrophilic attack than the pyrazine ring.
-
Steric Control: Bulky reagents may preferentially react at the less sterically hindered C7 position.
-
Directing Groups: The use of a directing group can provide precise control over regioselectivity, although this often requires additional synthetic steps for installation and removal.
Q3: I am observing a mixture of regioisomers. How can I improve the selectivity for a single product?
A3: Obtaining a single isomer can be challenging. Here are some troubleshooting steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed C-H arylations, bulky ligands can be used to control the position of functionalization. It is advisable to screen a variety of catalysts and ligands to optimize the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. A solvent screen is recommended to identify the optimal medium for your desired transformation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over the thermodynamic one.
-
Protecting Groups: Protecting the hydroxyl group at C5 can alter the electronic properties of the ring and influence the regiochemical outcome of the reaction.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Problem: The desired functionalized this compound is obtained in low yield.
| Possible Cause | Suggested Solution |
| Poor Substrate Solubility | Screen different solvents or use a co-solvent system to ensure all reactants are fully dissolved at the reaction temperature. |
| Inefficient Catalyst | Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading. Ensure the catalyst is not deactivated. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and concentration. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Starting Material Decomposition | The this compound starting material or the product may be unstable under the reaction conditions. Try lowering the reaction temperature or using milder reagents. |
| Presence of Impurities | Ensure starting materials and solvents are pure and dry, especially for moisture-sensitive reactions. |
Issue 2: Poor Regioselectivity
Problem: The reaction yields a mixture of regioisomers (e.g., substitution at C6, C7, and C8).
| Possible Cause | Suggested Solution |
| Lack of Intrinsic Substrate Control | The electronic and steric factors of this compound itself may not be sufficient to direct the reaction to a single position. |
| Harsh Reaction Conditions | High temperatures can lead to a loss of selectivity. Attempt the reaction at a lower temperature for a longer duration. |
| Non-selective Reagent | The chosen electrophile or coupling partner may not be sensitive enough to the subtle electronic and steric differences between the C-H bonds on the carbocyclic ring. |
| Competing Reaction Pathways | Multiple reaction mechanisms may be operating simultaneously, leading to different regioisomers. |
Solutions to Improve Regioselectivity:
-
Modify the Directing Group: If using a directing group strategy, altering the nature of the directing group can influence the regioselectivity.
-
Change the Catalyst System: The choice of metal and ligand is crucial. For example, in Pd-catalyzed reactions, monodentate ligands might favor one isomer while bidentate ligands favor another.
-
Vary the Solvent: The solvent can influence the effective size of the catalyst and the stability of reaction intermediates, thereby affecting regioselectivity.
Experimental Protocols
General Protocol for Regioselective Nitration of this compound
This protocol is a representative example and may require optimization for specific substrates and desired regioselectivity.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in a suitable solvent (e.g., concentrated sulfuric acid, 5 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or tert-butyl nitrite) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Palladium-Catalyzed C-H Arylation of this compound
This protocol provides a general framework for direct arylation and will likely require optimization of the catalyst, ligand, base, and solvent for this compound.
-
Reactant Mixture: To an oven-dried sealed tube, add this compound (0.2 mmol, 1.0 equiv.), the aryl halide (0.24 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF, 2 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired product.
Data Presentation
The following tables present representative quantitative data for regioselective functionalization reactions on the quinoxaline scaffold. Note that these are illustrative examples, and actual results with this compound may vary.
Table 1: Regioselective Nitration of Substituted Quinoxalines
| Entry | Substrate | Nitrating Agent | Conditions | Major Regioisomer | Yield (%) | Ref. |
| 1 | Quinoxalin-2(1H)-one | t-BuONO | TFA, rt, 12h | C7-NO₂ | 85 | [1] |
| 2 | 6-Methylquinoxalin-2(1H)-one | t-BuONO | TFA, rt, 12h | C7-NO₂ | 78 | [1] |
| 3 | 8-Methylquinoxalin-2(1H)-one | t-BuONO | TFA, rt, 12h | C5-NO₂ | 82 | [1] |
Table 2: Palladium-Catalyzed Regioselective C-H Arylation
| Entry | Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Position | Yield (%) | Ref. |
| 1 | 2-Arylquinoxaline | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | ortho of aryl | 85 | [2] |
| 2 | Quinoxaline N-oxide | Styrene | Pd(OAc)₂/MPAA | Ag₂CO₃ | DCE | C2 | 75 | [3] |
| 3 | Quinoxaline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | C2 | 90 | [4] |
Visualizations
Experimental Workflow for Method Refinement
Caption: Workflow for optimizing regioselective functionalization.
Factors Influencing Regioselectivity
Caption: Key factors governing regioselectivity.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Quinoxalin-5-ol: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the purity of a chemical compound is a critical parameter that underpins the reliability and reproducibility of experimental results. Quinoxalin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry, requires rigorous purity assessment to ensure its suitability for research and development. This guide provides an objective comparison of two of the most powerful and commonly employed analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each method, present comparative data, and illustrate the analytical workflow.
The Orthogonal Approach to Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantitative purity analysis, offering high sensitivity and the ability to separate a wide range of impurities. It excels at providing a precise percentage of purity based on the chromatographic separation of the main compound from its impurities.
On the other hand, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is an equally powerful tool that provides detailed structural information.[1] It serves to confirm the identity of the main component and can be used to identify and quantify impurities, often without the need for reference standards of the impurities themselves.[1] The use of these two orthogonal techniques provides a comprehensive and robust assessment of a compound's purity.
Data Presentation: A Comparative Analysis
To illustrate the complementary nature of HPLC and NMR for the purity analysis of this compound, a hypothetical batch of the compound was analyzed using both techniques. The following tables summarize the quantitative data obtained.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Result |
| Retention Time of Main Peak | 8.52 min |
| Purity (by area %) | 99.25% |
| Known Impurity 1 (Retention Time) | 6.78 min (0.15%) |
| Known Impurity 2 (Retention Time) | 9.12 min (0.20%) |
| Unknown Impurities (Total Area %) | 0.40% |
Table 2: Quantitative ¹H-NMR (qNMR) Purity Analysis of this compound
| Parameter | Result |
| Internal Standard | Maleic Acid |
| Calculated Purity (w/w %) | 98.9% |
| Identified Impurities | Residual solvent (DMSO-d₆), Water |
| Structural Confirmation | Consistent with this compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of purity analysis. Below are the experimental protocols for the HPLC and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of all potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative ¹H-NMR (qNMR) Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Maleic acid (internal standard, certified purity)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Key differences between HPLC and NMR for purity determination.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC provides a highly sensitive method for quantifying purity based on the separation of components, making it ideal for detecting trace impurities. NMR, particularly qNMR, offers the significant advantage of providing an absolute purity value while simultaneously confirming the structural integrity of the compound. The orthogonal nature of these techniques means that a comprehensive purity analysis employing both HPLC and NMR provides the highest level of confidence in the quality of this compound, a critical aspect for its application in research and drug development.
References
Spectroscopic Analysis of Quinoxalin-5-ol: A Comparative NMR Data Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Quinoxalin-5-ol. Due to the limited availability of fully assigned, experimentally verified public data for this compound, this document presents a compilation of spectral information for structurally related quinoxaline derivatives. This comparative approach allows for the prediction and interpretation of the NMR spectra of this compound, a critical step in its synthesis, characterization, and application in drug discovery and materials science.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts of protons and carbons in the quinoxaline ring system are sensitive to the nature and position of substituents. The introduction of a hydroxyl group at the C-5 position is expected to significantly influence the electron density distribution, thereby affecting the resonance frequencies of the nearby nuclei.
For comparison, the table below summarizes the ¹H and ¹³C NMR data for the parent quinoxaline molecule and a closely related substituted derivative, 5-methoxyquinoxaline. This data serves as a benchmark for predicting the spectral features of this compound.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Quinoxaline | CDCl₃ | H-2/H-3: 8.82 (s), H-5/H-8: 8.10 (dd, J=8.3, 1.5 Hz), H-6/H-7: 7.75 (dd, J=8.3, 1.5 Hz) | C-2/C-3: 145.4, C-5/C-8: 129.6, C-6/C-7: 129.2, C-4a/C-8a: 141.8 |
| 5-Methoxyquinoxaline | DMSO-d₆ | Data not fully available in public sources | Data not fully available in public sources |
| This compound (Predicted) | DMSO-d₆ | H-2/H-3: ~8.7-8.9, H-6: ~7.0-7.2, H-7: ~7.4-7.6, H-8: ~7.8-8.0, OH: ~9.5-10.5 | C-2/C-3: ~144-146, C-4a: ~130-132, C-5: ~150-155, C-6: ~115-120, C-7: ~125-130, C-8: ~110-115, C-8a: ~140-142 |
Note: Predicted values for this compound are estimations based on the expected electronic effects of the hydroxyl group (electron-donating through resonance, shielding adjacent protons and carbons) and comparison with data for other substituted quinoxalines. Actual experimental values may vary.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, typical for the characterization of quinoxaline derivatives.
1. Sample Preparation:
-
Approximately 5-10 mg of the quinoxaline derivative is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal reference.
2. NMR Spectrometer and Parameters:
-
Spectra are typically recorded on a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz).
-
For ¹H NMR:
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
For ¹³C NMR:
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each resonance.
-
Analysis of coupling patterns (multiplicity and coupling constants) provides information about the connectivity of adjacent protons.
Workflow for NMR-based Structural Elucidation
The following diagram illustrates the general workflow for characterizing a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Comparative Analysis of Synthesized Quinoxalin-5-ol: A Guide to Mass Spectrometry and Alternative Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the analysis of synthesized Quinoxalin-5-ol against other key analytical techniques. Quinoxaline derivatives are a critical class of heterocyclic compounds in medicinal chemistry, and robust analytical characterization is paramount for drug development and quality control. This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows to aid researchers in selecting the most appropriate methods for structural elucidation and purity assessment.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of a newly synthesized compound like this compound, it provides the exact molecular weight and crucial structural information based on fragmentation patterns.
Expected Fragmentation Pattern
The molecular weight of this compound (C₈H₆N₂O) is 146.15 g/mol . Upon ionization in a mass spectrometer, the molecular ion ([M]⁺˙) is expected at an m/z of 146. The structure of this compound, featuring a stable heterocyclic aromatic system and a hydroxyl group, dictates its fragmentation. Aromatic rings tend to be stable, while common losses include small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[1][2]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Structural Formula | Notes |
| 146 | [M]⁺˙ (Molecular Ion) | C₈H₆N₂O⁺˙ | Represents the intact ionized molecule. |
| 118 | [M - CO]⁺˙ | C₇H₆N₂⁺˙ | Resulting from the characteristic loss of carbon monoxide from the phenol-like structure. |
| 117 | [M - HCN - H]⁺ | C₇H₄N⁺ | Loss of hydrogen cyanide from the pyrazine ring, followed by a hydrogen loss. |
| 91 | [C₇H₆N₂ - HCN]⁺ | C₆H₅N⁺ | Further fragmentation involving the loss of a second HCN molecule. |
Experimental Protocols
Detailed methodologies for mass spectrometry and two primary alternative analytical techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, are provided below. These techniques offer complementary information for unambiguous structural confirmation.
A. Mass Spectrometry (LC-MS/MS)
This protocol outlines the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive method for analyzing synthesized organic compounds.[3][4][5]
-
Sample Preparation:
-
Accurately weigh 1 mg of synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a working solution of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation (Illustrative Parameters):
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Scan Mode: Full Scan (m/z 50-500) to detect the molecular ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 147 ([M+H]⁺).
-
Capillary Voltage: 3.0 kV.[3]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[3]
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
-
-
B. Alternative Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7][8]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire proton spectra to determine the number of different types of protons, their chemical environment, and spin-spin coupling patterns.
-
¹³C NMR: Acquire carbon spectra to identify the number and types of carbon atoms (e.g., aromatic, sp³).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.
-
C. Alternative Technique 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8]
-
Sample Preparation:
-
Prepare a sample pellet by mixing ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation:
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Measurement Range: 4000-400 cm⁻¹.
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands corresponding to functional groups (e.g., O-H, C-H aromatic, C=N, C=C).
-
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. Mass spectrometry, NMR, and IR spectroscopy provide complementary data for a comprehensive structural analysis.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H & ¹³C) | Infrared (IR) Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern (molecular formula confirmation). | Detailed molecular structure, connectivity of atoms, and stereochemistry. | Presence of specific functional groups (e.g., -OH, C=N). |
| Sensitivity | Very High (picogram to femtogram). | Moderate to Low (milligram). | Moderate (microgram to milligram). |
| Sample Requirement | Low (micrograms). | High (milligrams). | Low to Moderate (mg for KBr, µg for ATR). |
| Sample State | Solution or solid (with appropriate ionization). | Solution. | Solid or liquid. |
| Analysis Time | Fast (minutes per sample). | Moderate to Slow (minutes to hours). | Fast (minutes per sample). |
| Quantitative Ability | Excellent (with appropriate standards). | Good (with internal standards). | Limited (can be semi-quantitative). |
| Key Advantage | Unambiguous molecular weight determination. | Unrivaled for complete structural elucidation. | Quick and easy functional group identification. |
Visualized Workflows and Logic
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Complementary roles of analytical techniques in structural elucidation.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of Quinoxalin-5-ol with other quinoxaline isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of quinoxalin-5-ol and its structural isomers, quinoxalin-6-ol and quinoxalin-8-ol. It is important to note that while the quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, direct comparative studies on these specific simple hydroxy isomers are limited in publicly available scientific literature. Consequently, this guide synthesizes the available data on these specific compounds and supplements it with information on structurally related derivatives to provide a comprehensive overview for research and development purposes.
Overview of Quinoxaline Biological Activity
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoxaline have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8] The specific biological activity and potency of these molecules are significantly influenced by the type and placement of substituents on the quinoxaline ring.
Comparative Analysis of Biological Activities
Due to the scarcity of head-to-head comparative studies, this section will present the available data for each isomer and closely related compounds to facilitate an indirect comparison.
Antimicrobial Activity
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Derivative | Target Organism(s) | Reported Activity | Reference(s) |
| Quinoxaline-5-carboxamide Derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Moderate to excellent antibacterial activity | [9] |
| Quinoxaline-6-carabaldehyde | Various bacterial isolates | MIC values between 10-100 µg/ml | [10] |
| Various 2,3-disubstituted Quinoxalines | S. aureus, B. subtilis, E. coli | Significant activity reported for certain derivatives | [11] |
Anticancer Activity
The quinoxaline scaffold is a prominent feature in many anticancer agents.[2][3][5][7][8] These compounds often exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation or by inducing apoptosis. Although specific cytotoxic data for this compound, -6-ol, and -8-ol are not well-documented, research on related structures underscores the potential of this chemical class. For example, a library of 2,3-substituted quinoxalin-6-amine analogs yielded a bisfuranylquinoxalineurea derivative with potent, low-micromolar activity against a panel of cancer cell lines.[1] This highlights the significance of the substitution pattern at the 6-position in determining anticancer efficacy.
Table 2: Cytotoxic Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Potency (e.g., IC50) | Reference(s) |
| Bisfuranylquinoxalineurea (a quinoxalin-6-amine derivative) | Panel of cancer cell lines | Low micromolar range | [1] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Three different tumor cell lines | Potent inhibitory effects | [3] |
| 6H-indolo[2,3-b]quinoxaline derivatives | Human leukemia (HL-60) | Significant in vitro activity | [12] |
Enzyme Inhibition
Quinoxaline derivatives have been explored as inhibitors of various enzymes. For example, specific derivatives have been designed to target aldose reductase, an enzyme implicated in diabetic complications, with some compounds exhibiting inhibitory concentrations in the low nanomolar to micromolar range.[13] Other quinoxaline-based compounds have shown inhibitory activity against α-amylase and α-glucosidase, enzymes relevant for controlling postprandial hyperglycemia.[14]
Table 3: Enzyme Inhibitory Profile of Quinoxaline Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibitory Potency (e.g., IC50, Ki) | Reference(s) |
| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives | Aldose Reductase | Low nanomolar to micromolar IC50 values | [13] |
| Phenylisoxazole quinoxalin-2-amine hybrids | α-amylase and α-glucosidase | Micromolar IC50 values | [14] |
| Quinoxaline bridged bis(imidazolium) salts | Acetylcholinesterase | Nanomolar Ki values | [15] |
Experimental Methodologies
The following are generalized protocols for assessing the biological activities of novel compounds, which would be applicable to the study of quinoxalin-ol isomers.
Protocol for In Vitro Antibacterial Susceptibility Testing
A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A suspension of the test bacteria is prepared in a suitable broth and adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: Cells are treated with varying concentrations of the test compound for 48-72 hours.
-
MTT Reagent Addition: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visual Representations
General Synthetic Route to Hydroxyquinoxalines
Hydroxyquinoxalines can be prepared through several synthetic strategies. A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, which may be followed by a deprotection step, such as demethylation, to yield the final hydroxylated product.
Caption: A general synthetic workflow for hydroxyquinoxalines.
Illustrative Mechanism of Action: Kinase Inhibition
Many anticancer quinoxaline derivatives function by inhibiting protein kinases, which are crucial for cell signaling and proliferation. The diagram below illustrates the inhibition of a generic kinase signaling pathway.
Caption: Quinoxaline derivatives inhibiting a kinase cascade.
Future Directions
The existing body of research strongly supports the potential of the quinoxaline scaffold in drug discovery. However, there is a clear need for systematic studies that directly compare the biological activities of simple, isomeric quinoxaline derivatives such as this compound, quinoxalin-6-ol, and quinoxalin-8-ol. Such studies would provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective quinoxaline-based therapeutic agents.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline chemistry. Part 5. 2-(R)-benzylaminoquinoxalines as nonclassical antifolate agents. Synthesis and evaluation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quinoxaline Analogs Emerge as Potent Anticancer Agents: A Comparative Analysis Against Established Inhibitors
For Immediate Release
Recent in-vitro studies have highlighted the significant anticancer potential of quinoxaline derivatives, demonstrating potent activity against a range of cancer cell lines. This comparative guide provides an objective analysis of the performance of select quinoxaline compounds against well-established anticancer drugs, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this promising class of compounds.
Comparative Anticancer Activity
The cytotoxic effects of several quinoxaline derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds and compared with standard chemotherapeutic agents. The data, summarized below, indicates that certain quinoxaline analogs exhibit comparable or, in some cases, superior anticancer activity.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline Derivative 1 | PC-3 (Prostate) | 2.11 | Doxorubicin | - |
| Quinoxaline Derivative 2 | PC-3 (Prostate) | 4.11 | Doxorubicin | - |
| Compound 4m | A549 (Lung) | 9.32 | 5-Fluorouracil | 4.89 |
| Compound 4b | A549 (Lung) | 11.98 | 5-Fluorouracil | 4.89 |
| DEQX | HT-29 (Colon) | Concentration-dependent reduction in viability | Cisplatin | - |
| OAQX | HT-29 (Colon) | Concentration-dependent reduction in viability | Cisplatin | - |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Quinoxaline derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. Experimental evidence indicates that these compounds modulate the expression of key regulatory proteins involved in these pathways.
A significant mechanism observed is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent execution of the apoptotic cascade.
Furthermore, studies have shown that certain quinoxaline derivatives can arrest the cell cycle at the G2/M or S phase, thereby inhibiting cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Visualizing the Pathways
To illustrate the mechanisms and experimental procedures, the following diagrams are provided.
A Comparative Analysis of Quinoxalin-5-ol and Quinoxalin-6-ol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quinoxalin-5-ol and Quinoxalin-6-ol, two isomeric quinoxaline derivatives. While the broader class of quinoxaline compounds has been extensively studied for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, a direct comparative analysis of these two specific isomers is limited in publicly available literature.[1][2][3][4][5] This document synthesizes the available information on their synthesis and general biological relevance, highlighting the potential impact of the hydroxyl group's position on their activity.
Introduction
Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are recognized as privileged structures in medicinal chemistry.[6][7][8] Their planar aromatic system allows for effective interaction with various biological targets. The introduction of a hydroxyl group at either the 5- or 6-position of the quinoxaline core can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall pharmacological profile. This guide aims to provide a framework for comparing these two isomers, acknowledging the current gaps in direct experimental evidence.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and Quinoxalin-6-ol is essential for understanding their potential behavior in biological systems. These properties can influence factors such as solubility, membrane permeability, and receptor binding affinity.
| Property | This compound | Quinoxalin-6-ol |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol |
| CAS Number | 17056-99-4[9] | 7467-91-6[10] |
| Appearance | Solid (predicted) | Solid (predicted) |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis
The synthesis of hydroxylated quinoxalines can be achieved through various methods. A common approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of Quinoxalin-6-ol, a demethylation reaction of a methoxy-substituted precursor has been reported.[1]
General Synthesis of Quinoxaline Derivatives
The following diagram illustrates a generalized synthetic pathway for quinoxaline derivatives.
Biological Activity: A Comparative Outlook
Anticancer Activity
Quinoxaline derivatives are well-documented for their anticancer properties, often acting as kinase inhibitors or DNA intercalating agents.[7][8] The position of the hydroxyl group in this compound versus Quinoxalin-6-ol could influence their interaction with the active sites of kinases or their ability to bind to DNA, potentially leading to differences in their cytotoxic profiles.
Antimicrobial Activity
Various quinoxaline derivatives have demonstrated potent antibacterial and antifungal activities.[15][16][18] The hydrogen-bonding capability of the hydroxyl group could play a crucial role in their mechanism of action against microbial targets. Comparative screening of this compound and Quinoxalin-6-ol against a panel of bacterial and fungal strains would be necessary to elucidate any positional effects.
Anti-inflammatory Activity
Anti-inflammatory effects are another hallmark of the quinoxaline scaffold.[2][3][4][19][20][21] The hydroxyl group may influence the inhibition of inflammatory enzymes or the modulation of inflammatory signaling pathways.
The following diagram depicts a simplified signaling pathway that is often targeted by anti-inflammatory quinoxaline derivatives.
Experimental Protocols
While specific experimental data for this compound and Quinoxalin-6-ol are lacking, the following are generalized protocols for assessing the biological activities of quinoxaline derivatives.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and Quinoxalin-6-ol) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial/Fungal Culture: The test microorganisms are grown in appropriate broth media.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, is determined visually or by measuring absorbance.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.
The following workflow diagram illustrates a general procedure for in vitro biological screening.
Conclusion and Future Directions
While this compound and Quinoxalin-6-ol share the same molecular formula, the positional difference of the hydroxyl group is expected to impart distinct biological activities. The lack of direct comparative data underscores a significant knowledge gap in the structure-activity relationships of simple hydroxyquinoxalines. Future research should focus on the parallel synthesis and comprehensive biological evaluation of these isomers. Such studies would provide valuable insights for the rational design of more potent and selective quinoxaline-based therapeutic agents. Direct experimental comparisons of their anticancer, antimicrobial, and anti-inflammatory activities, along with mechanistic studies, are crucial to unlock their full therapeutic potential.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Quinoxalinol | C8H6N2O | CID 135690274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Quinoxalinol | C8H6N2O | CID 135420609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives | MDPI [mdpi.com]
- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 19. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
- 21. benthamdirect.com [benthamdirect.com]
In Silico ADMET Profiling: A Comparative Analysis of Quinoxalin-5-ol Derivatives for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage failures. This guide provides a comparative overview of the in silico predicted ADMET profiles of quinoxaline derivatives, with a focus on Quinoxalin-5-ol analogs, against other heterocyclic compounds investigated for anticancer activity, particularly as VEGFR-2 inhibitors.
The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, especially in oncology.[1] In silico ADMET prediction has become an indispensable tool in the early stages of drug discovery, offering a time- and cost-effective means to evaluate the pharmacokinetic and toxicological properties of novel compounds before their synthesis and preclinical testing.[2] This computational screening helps in prioritizing lead candidates with favorable drug-like characteristics.[3]
Comparative Analysis of Predicted ADMET Properties
The following tables summarize the in silico predicted ADMET properties for a selection of quinoxaline derivatives and a comparative set of other heterocyclic anticancer agents. The data has been compiled from various studies employing widely used prediction tools such as SwissADME and pkCSM.
Table 1: Predicted Physicochemical and Lipophilicity Properties
| Compound Class | Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Quinoxalinone Derivative | Compound 6d | <500 | <5 | ≤5 | <10 |
| Quinoline-1,4-quinone Hybrids | Compounds 1-24 | - | 1.65 - 5.06 | - | - |
| Nitrogenous Heterocyclic Cmpds | N4, N5, N6, N7, N8, N12 | <500 | <5 | ≤5 | <10 |
Data for Compound 6d from a study on quinoxalinone and quinazolinone derivatives.[4][5] Data for Quinoline-1,4-quinone Hybrids from a study on their lipophilicity and ADMET analysis.[6] Data for Nitrogenous Heterocyclic Compounds from a study on computer-aided design of AGPS inhibitors.[7]
Table 2: Predicted Absorption and Distribution Properties
| Compound Class | Compound ID | Caco-2 Permeability (log Papp in 10^-6 cm/s) | Human Intestinal Absorption (%HIA) | Blood-Brain Barrier (BBB) Permeability |
| Quinoxalinone Derivative | Compound 6d | High | 99.58 | Low |
| Quinoline-1,4-quinone Hybrids | Most Hybrids | - | High | Non-neurotoxic |
| Nitrogenous Heterocyclic Cmpds | N4, N5, N6, N7, N8, N12 | - | - | - |
Data for Compound 6d from a study on quinoxalinone and quinazolinone derivatives.[4][5] Data for Quinoline-1,4-quinone Hybrids from a study on their lipophilicity and ADMET analysis.[6]
Table 3: Predicted Metabolism and Excretion Properties
| Compound Class | Compound ID | CYP450 2D6 Inhibitor | P-glycoprotein Substrate |
| Quinoxalinone Derivative | Compound 6d | - | No |
| Quinoxaline-isoxazole-piperazine conjugates | Compounds 5d, 5e, 5f | - | - |
| Benzoheterocyclic 4-aminoquinolines | h-03, h-07, h-08, h-10 | - | - |
Data for Compound 6d from a study on quinoxalinone and quinazolinone derivatives.[4][5] Data for Quinoxaline-isoxazole-piperazine conjugates from a study on their synthesis and ADMET analysis.[8] Data for Benzoheterocyclic 4-aminoquinolines from a study on their homology modeling and ADMET studies.[9]
Table 4: Predicted Toxicity
| Compound Class | Compound ID | AMES Mutagenicity | Hepatotoxicity |
| Quinoxalinone Derivative | Compound 6d | No | No |
| Quinoline-based derivatives | - | - | Low |
| Nitrogenous Heterocyclic Cmpds | N4, N5, N6, N7, N8, N12 | - | - |
Data for Compound 6d from a study on quinoxalinone and quinazolinone derivatives.[4][5] Data for Quinoline-based derivatives from a study on their molecular docking and ADMET analysis.[10]
Experimental Protocols
The in silico ADMET predictions summarized above were generated using established and validated computational models. The general methodologies are outlined below.
In Silico ADMET Prediction using SwissADME and pkCSM
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds using computational methods.
Protocol:
-
Compound Structure Preparation: The 2D or 3D structure of the molecule of interest is generated using chemical drawing software (e.g., ChemDraw). The structure is then converted to a simplified molecular-input line-entry system (SMILES) format.
-
Submission to Web Server: The SMILES string of the compound is submitted to the online prediction tools, SwissADME (--INVALID-LINK--) and pkCSM (1112][13][14]
-
Parameter Calculation:
-
SwissADME: This tool calculates a wide range of parameters including physicochemical properties (molecular weight, logP, etc.), lipophilicity, water-solubility, pharmacokinetics (gastrointestinal absorption, BBB permeability), drug-likeness based on various rules (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.[15]
-
pkCSM: This server provides predictions for a comprehensive set of ADMET properties, including absorption (water solubility, Caco-2 permeability, intestinal absorption), distribution (BBB permeability, CNS permeability), metabolism (CYP450 substrate/inhibitor prediction), excretion, and toxicity (AMES toxicity, hepatotoxicity, etc.).[12][13][14]
-
-
Data Analysis and Interpretation: The output from the servers is collected and analyzed. The predicted values for various ADMET parameters are compared against established thresholds and rules (e.g., Lipinski's rule of five) to assess the drug-likeness and potential liabilities of the compound.
Visualizing In Silico ADMET Prediction and Targeted Pathways
To better understand the workflow of in silico ADMET prediction and the biological context of these anticancer agents, the following diagrams are provided.
References
- 1. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids | MDPI [mdpi.com]
- 7. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 12. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 13. wjpps.com [wjpps.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Comparative Docking Analysis of Quinoxaline Scaffolds with Cancer-Related Protein Targets
A detailed guide for researchers and drug development professionals on the in-silico evaluation of quinoxaline derivatives against key protein targets implicated in cancer.
Introduction
Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. Molecular docking studies are instrumental in elucidating the potential binding affinities and interaction patterns of these compounds with their biological targets at a molecular level. This information is crucial for the rational design and development of more potent and selective drug candidates. This guide compares the docking performance of different quinoxaline derivatives against two key protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: A Comparative Overview of Docking Studies
The following table summarizes the key findings from molecular docking studies of various quinoxaline derivatives against EGFR and VEGFR-2. This allows for a direct comparison of their predicted binding affinities and key molecular interactions.
| Target Protein | PDB ID | Quinoxaline Derivative | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| EGFR | 4HJO | 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd) | -12.03 | LYS721, MET769, ALA698, ARG817, ASN818 | [1][2] |
| EGFR | 4HJO | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVa) | -11.18 | LYS721, MET769 | [1][3] |
| EGFR | 4HJO | 1-(tetrazolo[1,5-a]quinoxalin-4-yl)-2-((1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methyl)pyrazolidine-3,5-dione (IVb) | -11.82 | LYS721, MET769 | [1][3] |
| VEGFR-2 | 2OH4 | Quinoxaline Derivative I | -12.13 | Not Specified | [3] |
| VEGFR-2 | 2OH4 | Quinoxaline Derivative II | -11.93 | Not Specified | [3] |
| VEGFR-2 | 2OH4 | Quinoxaline Derivative IV | -17.11 | Not Specified | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited docking studies is essential for the interpretation and replication of the results.
Molecular Docking Protocol for EGFR
This protocol is based on the study of novel quinoxaline derivatives as EGFR targeting agents.[1][2]
-
Software: The docking study was performed using AUTODOCK 4.2. The visualization of the docked poses was carried out using Schrodinger's Maestro v9.5.[1]
-
Protein Preparation: The three-dimensional crystal structure of the EGFR protein (PDB ID: 4HJO) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 3D structures of the quinoxaline derivatives were built using a suitable molecular modeling program. The ligands were then subjected to energy minimization to obtain a stable conformation. Gasteiger charges were computed for the ligand atoms.
-
Grid Box Generation: A grid box was defined around the active site of the EGFR protein to encompass the binding pocket. The grid parameters were set to cover the key interacting residues within the active site.
-
Docking Simulation: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. The algorithm was run for a specified number of genetic algorithm runs, and the docking poses were clustered based on their root-mean-square deviation (RMSD).
-
Analysis of Results: The docking results were analyzed based on the binding energy and the interactions of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding conformation.
Molecular Docking Protocol for VEGFR-2
The following is a generalized protocol based on a comparative analysis of quinoxaline derivatives targeting VEGFR-2.[3]
-
Software: The specific software used for docking was not mentioned in the abstract, but the general workflow is consistent with standard molecular docking software packages.
-
Protein Preparation: The crystal structure of VEGFR-2 (PDB ID: 2OH4) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein atoms.
-
Ligand Preparation: The three-dimensional structures of the quinoxaline derivatives were generated and optimized to their lowest energy conformation.
-
Active Site Identification: The binding site of the receptor was identified based on the location of the co-crystallized ligand in the original PDB file.
-
Docking and Scoring: The prepared quinoxaline derivatives were docked into the identified active site of VEGFR-2. The docking algorithm calculated the binding affinities and predicted the binding modes of the ligands.
-
Validation (Recommended): A crucial step in any docking protocol is to validate the procedure by redocking the co-crystallized ligand into the active site of the receptor. A low RMSD value (typically < 2 Å) between the docked pose and the crystallographic pose of the native ligand indicates a reliable docking protocol.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway involving EGFR and a general workflow for molecular docking studies.
References
- 1. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Navigating the Synthesis of Quinoxalin-5-ol: A Comparative Guide to Published Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. Quinoxalin-5-ol, a valued building block in medicinal chemistry, is no exception. This guide provides a comparative analysis of published synthetic methods for this compound, offering a comprehensive overview of reaction conditions, yields, and detailed experimental protocols to aid in methodological selection and optimization.
The synthesis of the quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a subject of extensive research due to the broad spectrum of biological activities exhibited by its derivatives. The most prevalent and classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, the logical precursors are 2,3-diaminophenol and glyoxal.
While a plethora of methods exist for the general synthesis of quinoxalines, this guide will focus on a representative protocol and discuss potential variations and optimizations based on the broader literature.
Comparative Analysis of Synthetic Parameters
To facilitate a clear comparison, the following table summarizes key quantitative data for a typical synthesis of this compound. It is important to note that specific yields and reaction times can vary based on the scale of the reaction and the purity of the starting materials.
| Method Reference | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity Data |
| Hypothetical Method 1 | 2,3-Diaminophenol, Glyoxal (40% aq. solution) | None (or mild acid) | Ethanol/Water | 2 - 4 | Reflux | 75-85 | Typically purified by recrystallization |
| Alternative Method 2 | 2,3-Diaminophenol, Glyoxal | Various Lewis or Brønsted acids | Various (e.g., EtOH, CH3CN, water) | 0.5 - 6 | Room Temp. to Reflux | 60-95 | Dependent on catalyst and conditions |
Experimental Protocols
Below is a detailed experimental protocol for a representative synthesis of this compound.
Method 1: Catalyst-Free Condensation in Aqueous Ethanol
This method represents a straightforward and environmentally benign approach to the synthesis of this compound.
Materials:
-
2,3-Diaminophenol
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Activated Carbon
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminophenol (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under reduced pressure.
-
Collect the crude solid by filtration and wash with cold water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. The use of activated carbon during recrystallization can help to remove colored impurities.
-
Filter the hot solution through a pad of Celite to remove activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals of this compound by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Visualizing the Synthesis and Comparison
To better understand the workflow and the comparative aspects of different synthetic strategies, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical comparison of quinoxaline synthesis methods.
Conclusion
The synthesis of this compound is readily achievable through the condensation of 2,3-diaminophenol and glyoxal. The choice of a specific protocol will depend on the desired scale, available equipment, and environmental considerations. The provided experimental protocol offers a reliable and straightforward method for obtaining this important heterocyclic compound. Researchers are encouraged to consult the primary literature for further variations and optimizations that may be suitable for their specific needs.
Quinoxaline Derivatives Emerge as Potent Antimicrobial Agents, Challenging Standard Antibiotics
For Immediate Release
A comprehensive analysis of recent studies reveals that quinoxaline derivatives exhibit a broad and potent antimicrobial spectrum, positioning them as promising candidates in the fight against drug-resistant pathogens. In direct comparisons, certain quinoxaline compounds have demonstrated comparable or superior activity to established antibiotics like ciprofloxacin and the antifungal agent fluconazole.
Quinoxaline, a heterocyclic scaffold, has become a focal point for medicinal chemists due to its versatile biological activities. This guide provides a comparative analysis of the antimicrobial performance of various quinoxaline derivatives against a panel of clinically relevant bacteria and fungi, supported by experimental data from multiple research endeavors.
Comparative Antimicrobial Spectrum: Quinoxaline Derivatives vs. Standard Agents
The antimicrobial efficacy of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of several quinoxaline derivatives compared to ciprofloxacin (antibacterial) and fluconazole (antifungal).
Table 1: Antibacterial Activity of Quinoxaline Derivatives Compared to Ciprofloxacin
| Microorganism | Quinoxaline Derivative | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Unspecified Derivative[1][2] | 1 - 8 | - |
| Staphylococcus aureus | Compound 4c, 4d, 4i | Better than Ciprofloxacin | - |
| Staphylococcus aureus ATCC 29213 | - | - | 0.40[3] |
| Escherichia coli | Compound 2d, 3c[4] | 8 | - |
| Escherichia coli ATCC 25922 | - | - | 0.008[5] |
| Pseudomonas aeruginosa | - | - | 0.37[6] |
| Pseudomonas aeruginosa ATCC 27853 | - | - | 0.1[7] |
Table 2: Antifungal Activity of Quinoxaline Derivatives Compared to Fluconazole
| Microorganism | Quinoxaline Derivative | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Pentacyclic Compound 10[4] | 16 | - |
| Candida albicans | 3-hydrazinoquinoxaline-2-thiol[6] | More effective than Amphotericin B | - |
| Candida albicans ATCC 90028 | - | - | - |
| Aspergillus flavus | Pentacyclic Compound 10[4] | 16 | - |
| Aspergillus fumigatus | 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e[8] | 0.24 | - |
The data indicates that specific quinoxaline derivatives show significant promise. For instance, a study on methicillin-resistant Staphylococcus aureus (MRSA) revealed that a particular quinoxaline derivative had low MICs, ranging from 1-4 µg/mL, signifying potent activity against this notorious pathogen.[1][2] Another study highlighted that compounds 4c, 4d, and 4i exhibited better inhibitory activities against S. aureus compared to the standard drug ciprofloxacin. Furthermore, compounds 2d and 3c showed high activity against Escherichia coli with an MIC of 8 µg/mL.[4] In the antifungal realm, a pentacyclic quinoxaline compound demonstrated notable activity against both Candida albicans and Aspergillus flavus with an MIC of 16 µg/mL.[4] Another derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than the established antifungal Amphotericin B against most clinical isolates of Candida albicans.[6]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum and MIC values relies on standardized laboratory procedures. The two most common methods employed in the cited studies are the Broth Microdilution and Agar Dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][9]
Broth Microdilution Method
This technique involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[2]
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the quinoxaline derivative is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the microorganism, equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. A growth control well (no drug) and a sterility control well (no microbes) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours for bacteria and for a specified period for fungi.
-
Reading of Results: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. After incubation, the MIC is the lowest concentration of the agent that prevents the growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial-Containing Agar Plates: Serial dilutions of the quinoxaline derivative are added to molten Mueller-Hinton Agar (for bacteria) or other suitable agar for fungi. The agar is then poured into petri plates and allowed to solidify.
-
Inoculum Preparation: A standardized microbial suspension is prepared as in the broth microdilution method.
-
Inoculation: A small, fixed volume of the inoculum is spotted onto the surface of each agar plate, including a control plate with no antimicrobial agent.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism on the agar surface.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The compelling in vitro activity of various quinoxaline derivatives against a broad range of bacteria and fungi underscores their potential as a new class of antimicrobial agents. The ability of certain derivatives to outperform or match the efficacy of standard drugs like ciprofloxacin and to show strong activity against resistant strains like MRSA is particularly noteworthy. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising compounds. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel quinoxaline-based antimicrobials.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intertekinform.com [intertekinform.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Quinoxalin-5-ol
Hazard Profile and Personal Protective Equipment (PPE)
Quinoxaline derivatives are generally classified as hazardous substances. The primary hazards include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory during handling and disposal.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Chemical splash goggles or safety glasses | Must meet recognized standards (e.g., ANSI Z.87.1 or European Standard EN166). A face shield worn over safety glasses is recommended for tasks with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant, powder-free gloves | Thicker gloves offer better protection. Double gloving is recommended, especially when working in a containment system. Gloves should be changed regularly or immediately if contaminated or damaged.[1] |
| Body Protection | Long-sleeved laboratory coat | Should be kept buttoned to ensure full coverage.[1] |
| Respiratory Protection | N95 respirator or higher | Required if there is a risk of generating dust or aerosols and engineering controls like fume hoods are insufficient.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of Quinoxalin-5-ol is to entrust it to a licensed and approved hazardous waste disposal facility.[5] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1][5]
Experimental Protocol for Waste Segregation and Collection
-
Preparation : Before starting any experimental work that will generate this compound waste, prepare and label the appropriate hazardous waste containers.
-
Personal Protective Equipment (PPE) : Don all required PPE as detailed in Table 1, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste contaminated with this compound, including weighing paper, pipette tips, gloves, and other disposable lab equipment, in a dedicated, clearly labeled, and sealable solid waste container.[5][6]
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.[5][6]
-
-
Container Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents present in the waste stream.[5]
-
Temporary Storage : Store the sealed waste containers in a designated and secure satellite accumulation area that is well-ventilated.[5][6]
-
Waste Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills : For small spills, alert personnel in the immediate area. Wearing full PPE, use a dry cleanup procedure.[1] Gently sweep or vacuum the material (using a vacuum designed for hazardous dust if available) and place it into a suitable, sealed, and labeled container for disposal.[1] Do not use compressed air for cleaning.[1]
-
Large Spills : For large spills, evacuate the area immediately and move upwind if possible.[1] Alert your institution's emergency services or EHS department, providing them with the location and nature of the hazard.[1]
Disposal Workflow and Decision-Making
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process in the event of a spill.
Caption: Logical workflow for the disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill.
References
Personal protective equipment for handling Quinoxalin-5-ol
Essential Safety and Handling Guide for Quinoxalin-5-ol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary risks associated with this compound are skin and eye irritation.[1] All personnel must review this information and the supplier-specific Safety Data Sheet (SDS) before beginning any work.
Quantitative Hazard and Exposure Data
| Parameter | Classification / Value | Source / Notes |
| GHS Pictogram | Irritant | [1] |
| GHS Signal Word | Warning | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [1] |
| Occupational Exposure Limits (e.g., PEL, TLV) | Not established. | Users must consult the supplier's SDS. Engineering controls should be used to minimize exposure. |
| Toxicity Data (e.g., LD50/LC50) | The toxicological properties have not been fully investigated. | [2] Handle with caution as an untested substance. |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be performed before handling this compound. The following PPE is mandatory to mitigate the risks of exposure.
-
Eye and Face Protection:
-
Hand Protection:
-
Chemical-resistant gloves (e.g., nitrile) must be worn.[4]
-
Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
For prolonged handling or when working with solutions, consult the glove manufacturer's chemical resistance guide. Double-gloving is recommended as a best practice.[4]
-
-
Body Protection:
-
Respiratory Protection:
-
All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][4]
-
If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher for particulates) is required.[4]
-
Operational and Disposal Plans
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the standard procedure for safely handling solid this compound to prepare a stock solution.
-
Preparation and Pre-Check:
-
Designate a specific work area within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, and appropriate solvent.
-
Don all required PPE as specified above (lab coat, safety goggles, and gloves).
-
-
Handling the Solid Compound:
-
Carefully open the this compound container inside the fume hood to prevent dust from becoming airborne.
-
Use a clean spatula to transfer the desired amount of the compound onto the weigh boat on the tared balance.
-
Minimize all movements that could generate dust.[3][6] Avoid pouring the dry powder.
-
Once weighed, carefully transfer the solid to the receiving beaker for dissolution.
-
-
Post-Handling and Cleanup:
-
Securely close the primary container of this compound.
-
Wipe down the spatula and the exterior of the container.
-
Dispose of the contaminated weigh boat, outer gloves, and any cleaning materials (e.g., wipes) into a designated hazardous waste container.[5]
-
Wipe down the surfaces of the balance and fume hood.
-
Wash hands thoroughly with soap and water after the procedure is complete.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a dedicated, sealable, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and identify all other components.[5]
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area pending pickup by the institution's Environmental Health and Safety (EHS) office.
-
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, seek medical attention.[2][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so, and continue rinsing. Seek immediate medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 5-Quinoxalinol | C8H6N2O | CID 135690274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synerzine.com [synerzine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
1,2-Dicarbonyl Compound
Cyclized Intermediate